Sodium 2-formylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
| Record name | Sodium 2-formylbenzenesulfonate | |
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Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
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| Record name | 2-Formylbenzenesulfonic acid sodium salt | |
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CAS No. |
1008-72-6 | |
| Record name | Sodium o-formylbenzenesulfonate | |
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| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-formylbenzenesulfonate | |
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| Record name | Sodium 2-formylbenzenesulphonate | |
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| Record name | SODIUM O-FORMYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Sodium 2-formylbenzenesulfonate. The information is intended to support research, development, and application of this versatile organic compound.
Chemical Identity and Physical Properties
This compound, also known as sodium benzaldehyde-2-sulfonate, is an organic sodium salt containing both an aldehyde and a benzenesulfonate group. It is a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and dyes.[1]
Structure:
Figure 1: Chemical Structure of this compound.
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [2] |
| Molecular Weight | 208.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal conditions, but air sensitive. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.2 | s | Aldehydic proton (-CHO) |
| 7.9 - 8.1 | m | Aromatic protons |
| 7.6 - 7.8 | m | Aromatic protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~145 | Aromatic carbon attached to SO₃Na |
| ~135 | Aromatic carbon attached to CHO |
| 125 - 134 | Aromatic carbons |
FT-IR Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2850 - 2750 | C-H stretch | Aldehyde C-H |
| 1700 - 1680 | C=O stretch | Aldehyde C=O |
| 1600 - 1450 | C=C stretch | Aromatic C=C |
| 1250 - 1150 | S=O stretch | Sulfonate |
| 1050 - 1000 | S=O stretch | Sulfonate |
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation of the molecule. The expected molecular ion peak for the anionic component (M-Na)⁻ would be at m/z 185.
| m/z | Fragment |
| 185 | [C₇H₅O₄S]⁻ |
| 157 | [C₆H₅O₃S]⁻ (loss of CO) |
| 125 | [C₆H₅SO₂]⁻ (loss of CHO) |
| 105 | [C₆H₅CO]⁺ (from positive ion mode) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
This section details the experimental procedures for the synthesis and a common reaction of this compound.
Synthesis of this compound
This protocol is adapted from industrial synthesis methods and is intended for laboratory-scale preparation.
Figure 2: Synthesis workflow for this compound.
Materials:
-
o-Chlorobenzaldehyde
-
Sodium sulfite
-
Potassium iodide (catalyst)
-
Deionized water
Procedure:
-
In a high-pressure reaction vessel, combine o-chlorobenzaldehyde, a molar excess of sodium sulfite, and a catalytic amount of potassium iodide in deionized water.
-
Seal the vessel and heat the mixture to 170-180 °C with stirring for 8-10 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the purified this compound crystals under vacuum.
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
Procedure:
-
Dissolve the crude this compound in a minimum amount of boiling deionized water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.[1]
Reaction with Chitosan to Form N-benzyl Derivatives
This compound is used to modify chitosan, a biopolymer, through reductive amination.[1][2]
Figure 3: Workflow for the synthesis of N-(2-sulfobenzyl)chitosan.
Materials:
-
Chitosan
-
This compound
-
Acetic acid
-
Sodium cyanoborohydride
-
Sodium hydroxide solution
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of chitosan in aqueous acetic acid (e.g., 1% v/v).
-
To this solution, add an equimolar amount of this compound and stir at room temperature for 1 hour to form the Schiff base intermediate.
-
Slowly add a molar excess of sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Precipitate the N-benzyl derivative of chitosan by slowly adding a sodium hydroxide solution until the pH is basic.
-
Collect the precipitate by filtration.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the final product, N-(2-sulfobenzyl)chitosan, under vacuum.
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde and sulfonate functional groups.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases) and other derivatives. The reaction with chitosan is a prime example of its utility in biopolymer modification.
-
Sulfonate Group: The sulfonate group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also imparts high water solubility to the molecule and its derivatives.
The dual functionality of this compound makes it a valuable building block in the synthesis of:
-
Fluorescent Whitening Agents: It is a primary intermediate in the production of stilbene-based fluorescent whitening agents used in detergents, textiles, and paper.[1]
-
Dyes: It is used in the synthesis of triphenylmethane and other classes of dyes.[1]
-
Pharmaceuticals and Agrochemicals: The reactive aldehyde group allows for its incorporation into more complex molecules with potential biological activity.
-
Polymer Modification: As demonstrated with chitosan, it can be used to functionalize polymers, altering their physical and chemical properties.
Safety and Handling
This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis of Sodium 2-formylbenzenesulfonate from o-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 2-formylbenzenesulfonate, a key intermediate in the manufacturing of fluorescent whitening agents, triphenylmethane dyes, and various pharmaceuticals.[1] The primary focus is on the conversion of o-chlorobenzaldehyde through a nucleophilic aromatic substitution reaction with sodium sulfite. This document details the underlying reaction mechanism, presents various experimental protocols derived from patent literature, and summarizes quantitative data to facilitate comparison and optimization.
Reaction Mechanism and Principles
The synthesis of this compound from o-chlorobenzaldehyde is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sulfite ion (SO32-) from sodium sulfite acts as a nucleophile, attacking the electron-deficient aromatic ring of o-chlorobenzaldehyde at the carbon atom bonded to the chlorine atom. The chlorine atom, a good leaving group, is subsequently displaced.
The reaction is facilitated by the presence of an electron-warying aldehyde group (-CHO) ortho to the chlorine atom. This group helps to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[2]
The overall reaction is as follows:
ClC6H4CHO + Na2SO3 → NaO3SC6H4CHO + NaCl
Several catalytic systems can be employed to enhance the reaction rate and yield. These include iodide salts (e.g., potassium iodide) and surfactants (e.g., polyethylene glycol).[1][3] When an iodide catalyst is used, the reaction may proceed in a two-step manner where the chloride is first replaced by iodide to form the more reactive o-iodobenzaldehyde intermediate.[3][4]
A notable side reaction is the disproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde under the high-temperature, alkaline conditions of the synthesis, which can lead to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol.[4][5]
Experimental Protocols
The following sections detail various experimental methodologies for the synthesis of this compound, primarily based on patent literature.
Method 1: Surfactant-Catalyzed Synthesis in an Autoclave
This method utilizes a surfactant, such as polyethylene glycol (PEG), to facilitate the reaction.[3][4]
Experimental Procedure:
-
To a high-pressure autoclave, add o-chlorobenzaldehyde, sodium sulfite, a surfactant (e.g., PEG-600), and water.[3]
-
Seal the autoclave and heat the mixture to a temperature in the range of 160-210°C.[4]
-
Maintain the reaction at this temperature with stirring for a specified duration, typically around 10 hours.[3][4]
-
After the reaction is complete, cool the mixture to approximately 95°C and then vent the pressure.[3]
-
Transfer the resulting slurry to a distillation apparatus and distill off a portion of the water under reduced pressure to concentrate the solution.[3][4]
-
Filter the hot, concentrated solution to remove any insoluble impurities.[3]
-
Allow the filtrate to cool to room temperature to induce crystallization of the product.[3]
-
Collect the crystalline this compound by centrifugation or filtration.[3]
-
The product can be further purified by recrystallization from water or ethanol.[1][6]
Method 2: Iodide-Catalyzed Synthesis
This protocol employs an iodide salt as a catalyst.[1][3]
Experimental Procedure:
-
Charge an autoclave with o-chlorobenzaldehyde, sodium sulfite, potassium iodide, and water.[3]
-
Heat the sealed autoclave to approximately 170°C and maintain this temperature for about 10 hours with agitation.[3]
-
Following the reaction period, cool the vessel to 95°C before releasing the pressure.[3]
-
The workup procedure, including distillation, filtration, and crystallization, is similar to that described in Method 1.[3]
Method 3: Normal Pressure Synthesis with a Phase Transfer Catalyst
This method describes a synthesis carried out at atmospheric pressure using a phase transfer catalyst like a quaternary ammonium salt or a tert-butylamine salt.[6]
Experimental Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, mix o-chlorobenzaldehyde, a tert-butylamine salt or quaternary ammonium salt, and water.[6]
-
Preheat the mixture to 55-65°C.[6]
-
Separately, dissolve a sulfonating agent, such as sodium metabisulfite, in water.[6]
-
Add the solution of the sulfonating agent dropwise to the preheated mixture over a period of about 30 minutes.[6]
-
Maintain the reaction temperature at approximately 70°C for 10-12 hours.[6]
-
Upon completion, the reaction mixture is typically a pale yellow liquid.[6]
-
Add a small amount of activated carbon and filter the solution while hot.[6]
-
The filtrate is then acidified (e.g., with hydrochloric acid to pH 1.0) to precipitate the sulfonic acid, which can then be converted to the sodium salt if desired.[6]
-
The crude product is collected by filtration and can be recrystallized from absolute ethanol to yield the final product.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses.
Table 1: Reactant and Catalyst Quantities
| Parameter | Example 1 (PEG-1500)[3] | Example 2 (Potassium Iodide)[3] | Example 3 (PEG-600)[3] | Example 4 (Tert-butylamine sulfate)[6] |
| o-Chlorobenzaldehyde | 2000 kg | 2000 kg | 2000 kg | 7 g (0.05 mol) |
| Sodium Sulfite | 2245 kg | 2245 kg | 2245 kg | 6.80 g (0.054 mol) |
| Catalyst | PEG-1500 | Potassium Iodide | PEG-600 | Tert-butylamine sulfate |
| Catalyst Amount | 40 kg | 12 kg | 80 kg | 0.5 g |
| Water | 8000 kg | 8000 kg | 4000 kg | 40 mL |
Table 2: Reaction Conditions and Yields
| Parameter | Example 1 (PEG-1500)[3] | Example 2 (Potassium Iodide)[3] | Example 3 (PEG-600)[3] | Example 4 (Tert-butylamine sulfate)[6] |
| Temperature | 170°C | 170°C | 170°C | 70°C |
| Reaction Time | 10 hours | 10 hours | 10 hours | 12 hours |
| Pressure | Autoclave (High Pressure) | Autoclave (High Pressure) | Autoclave (High Pressure) | Atmospheric |
| Product Yield | 2325 kg | 2350 kg | 2250 kg | 5.43 g (56.3% as acid) |
| Product Purity | Not specified | Not specified | Not specified | 96.4% |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound
Experimental Workflow
References
- 1. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 4. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Sulfobenzaldehyde Sodium Salt
This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-Sulfobenzaldehyde sodium salt, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and purification, and presents a visual representation of its synthetic pathway.
Core Physical and Chemical Properties
2-Sulfobenzaldehyde sodium salt, also known as sodium 2-formylbenzenesulfonate, is a versatile organic intermediate. Its dual functionality, possessing both an aldehyde and a sulfonate group, makes it a valuable reagent in various synthetic applications.[1] It is recognized for its role in the synthesis of fluorescent dyes, surfactants, and specialty chemicals.[1]
Quantitative Data Summary
The physical and chemical properties of 2-Sulfobenzaldehyde sodium salt are summarized in the table below, compiled from various sources to ensure accuracy and comprehensiveness.
| Property | Value | References |
| CAS Number | 1008-72-6 | [2] |
| Molecular Formula | C₇H₅NaO₄S | [1] |
| Molecular Weight | 208.17 g/mol | [3] |
| Appearance | White to off-white or beige crystalline powder | [1][4] |
| Melting Point | >300°C (decomposes) | [1][5] |
| Boiling Point | 562.39°C (at 101,325 Pa) | [4][5] |
| Solubility | Freely soluble in water (1000 g/L at 25°C); slightly soluble in alcohols. | [1][5][6] |
| pH | ~6.5–7.5 (1% solution) | [1] |
| Purity | ≥95.0% to >98.0% | [6] |
| Stability | Stable under normal storage conditions; hygroscopic and air sensitive. | [1][4][5] |
| InChI Key | ADPUQRRLAAPXGT-UHFFFAOYSA-M | [1][6] |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2-Sulfobenzaldehyde sodium salt are crucial for its application in research and development. The following protocols are based on established industrial and laboratory methods.
Synthesis of 2-Sulfobenzaldehyde Sodium Salt via Sulfonation
A common industrial method for synthesizing 2-Sulfobenzaldehyde sodium salt involves the sulfonation of o-chlorobenzaldehyde.[4] A patented method describes a one-step process using a surfactant as a catalyst, which simplifies the production technique.[3]
Materials:
-
o-Chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Surfactant catalyst (e.g., PEG-600)
-
Water (H₂O)
-
Autoclave
-
Distillation apparatus
-
Filtration equipment
-
Crystallization vessel
Procedure:
-
Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, the surfactant catalyst, and water. A typical mass ratio is 1 part o-chlorobenzaldehyde to 1.12 parts sodium sulfite and 4 parts water, with the catalyst added in a smaller proportion (e.g., 0.04 parts).[7]
-
Heat the mixture in the autoclave to 170°C and maintain this temperature for 10 hours to carry out the sulfonation reaction.[7]
-
After the incubation period, cool the reaction mixture to 95°C.[7]
-
Transfer the synthesized material to a distillation kettle and perform underpressure distillation to remove a portion of the water.[7]
-
Filter the hot solution to remove any mechanical impurities and unreacted salts.[3]
-
Cool the filtrate to room temperature to induce crystallization of the 2-Sulfobenzaldehyde sodium salt.[3][7]
-
Collect the resulting crystals by filtration.[3]
Purification by Recrystallization
For applications requiring high purity, 2-Sulfobenzaldehyde sodium salt can be further purified by recrystallization.[4]
Materials:
-
Crude 2-Sulfobenzaldehyde sodium salt
-
Ethanol (EtOH) or Water (H₂O)
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Extract the crude sodium salt with boiling ethanol.[4]
-
Filter the hot solution to remove any insoluble impurities.[4]
-
Evaporate the ethanol to dryness.[4]
-
Recrystallize the resulting solid from a small volume of water.[4]
-
The purified product will form prisms or plates.[4]
Visualizing the Synthesis Workflow
To provide a clear and logical representation of the synthesis and purification process, the following diagram has been generated using the Graphviz DOT language.
References
- 1. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimplify.com]
- 2. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]
- 3. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 4. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-ホルミルベンゼンスルホン酸 ナトリウム塩 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
In-Depth Technical Guide: Structural Elucidation and Spectroscopic Data of CAS 1008-72-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 1008-72-6 is 2-Formylbenzenesulfonic acid sodium salt . Also known by synonyms such as Sodium 2-formylbenzenesulfonate and 2-Sulfobenzaldehyde sodium salt, this aromatic compound incorporates both an aldehyde and a sulfonic acid functional group.[1][2] Its dual reactivity makes it a valuable intermediate in various chemical syntheses, including the production of dyes, optical brightening agents, and potentially in the development of pharmaceutical compounds.[1][3][4][5] This technical guide provides a comprehensive overview of its structural elucidation through a compilation of its spectroscopic data and relevant experimental protocols.
Chemical Structure:
Caption: Chemical structure of 2-Formylbenzenesulfonic acid sodium salt.
Spectroscopic Data for Structural Confirmation
The structural identity of 2-Formylbenzenesulfonic acid sodium salt is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d6.[6]
Table 1: ¹H NMR Spectroscopic Data (DMSO-d6, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O |
| Data not available | C-SO₃ |
| Data not available | C-CHO |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
Note: While sources indicate the availability of NMR data, specific peak assignments and coupling constants were not found in the publicly available literature. The tables are structured for the inclusion of such data when it becomes available.
Mass Spectrometry (MS)
Mass spectrometry of the free acid form (2-Formylbenzenesulfonic acid) using Liquid Chromatography-Electrospray Ionization (LC-ESI) in negative ion mode provides information on the molecular weight and fragmentation pattern.[7]
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 184.9913 | 999 | [M-H]⁻ |
| 156.9965 | 168 | [M-H-CO]⁻ |
| 121.0295 | 24 | [M-H-SO₂]⁻ |
| 93.0346 | 35 | [C₆H₅O]⁻ |
| 79.9570 | 15 | [SO₃]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a KBr disc or as a nujol mull.[6]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |
| ~1200, ~1040 | Strong | S=O stretch (sulfonate) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2900-2800 | Medium | C-H stretch (aldehyde) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the methodologies for the synthesis, purification, and spectroscopic analysis of 2-Formylbenzenesulfonic acid sodium salt.
Synthesis Protocol
A common industrial method for the synthesis of 2-Formylbenzenesulfonic acid sodium salt involves the sulfonation of o-chlorobenzaldehyde.[8]
Caption: General workflow for the synthesis of 2-Formylbenzenesulfonic acid sodium salt.
Detailed Steps:
-
Charging the Reactor: An autoclave is charged with o-chlorobenzaldehyde, sodium sulfite, a surfactant catalyst (e.g., polyethylene glycol), and water.[8]
-
Sulfonation Reaction: The mixture is heated under pressure to a temperature range of 160-210°C for a specified duration to facilitate the sulfonation reaction.[8]
-
Post-reaction Workup: After the reaction is complete, the mixture is cooled. The workup procedure may involve underpressure distillation to remove any unreacted o-chlorobenzaldehyde, followed by hot filtration to remove impurities.[8]
-
Crystallization and Isolation: The filtrate is then cooled to induce crystallization of the product, which is subsequently isolated by filtration.[8]
Purification Protocol
For obtaining a high-purity product, recrystallization is a standard method.
Steps for Recrystallization:
-
The crude sodium salt is dissolved in a minimum amount of boiling ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: A sample of 2-Formylbenzenesulfonic acid sodium salt (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile/water).
-
Analysis: The solution is introduced into the mass spectrometer via an LC system. Mass spectra are acquired in negative ion mode to observe the [M-H]⁻ ion and its fragments.
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).
Potential Biological Significance and Signaling
While direct involvement of 2-Formylbenzenesulfonic acid sodium salt in specific signaling pathways is not well-documented in publicly available literature, its constituent functional groups, aldehydes and sulfonates, are known to interact with biological systems. Aldehydes, in general, are involved in a variety of biological processes and can act as signaling molecules.[8] For instance, some aldehydes are byproducts of lipid peroxidation and can modulate cellular signaling pathways related to oxidative stress.[9][10]
The workflow below illustrates a generalized signaling pathway where an external stimulus leads to the generation of aldehyde species, which can then elicit a cellular response.
Caption: A generalized signaling pathway involving aldehyde species.
Further research is required to determine if 2-Formylbenzenesulfonic acid sodium salt or its metabolites can participate in or modulate such biological signaling pathways. Its structural features suggest potential for interaction with biological macromolecules, a subject that warrants further investigation in the context of drug development and toxicology.
References
- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Formylbenzenesulfonic acid | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrutgers.com [researchwithrutgers.com]
Solubility profile of Sodium 2-formylbenzenesulfonate in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Sodium 2-formylbenzenesulfonate. Due to the limited availability of extensive quantitative data in the public domain, this document focuses on presenting the available data, outlining detailed experimental protocols for solubility determination, and providing a theoretical framework for understanding its solubility in various solvent classes.
Quantitative and Qualitative Solubility Data
The solubility of a compound is a critical physicochemical property, influencing its application in synthesis, formulation, and biological systems. This compound, an organic salt, exhibits a distinct solubility profile primarily dictated by its ionic nature and the presence of polar functional groups.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Temperature (°C) | Quantitative Solubility | Qualitative Description | Citation |
| Water | Polar Protic | 25 | 1000 g/L | Soluble, Freely Soluble | [1] |
| Water | Polar Protic | Not Specified | 1 g / 10 mL | Soluble | [1][2][3] |
| Ethanol (boiling) | Polar Protic | ~78 | Data not available | Freely Soluble | [1] |
| Ethanol (cold) | Polar Protic | Not Specified | Data not available | Not Soluble | [1] |
| Alcohols | Polar Protic | Not Specified | Data not available | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Data not available | Slightly Soluble |
Note: The available literature lacks extensive quantitative solubility data for this compound in a wide range of organic solvents.
The high solubility in water is attributed to the presence of the sodium sulfonate group, which imparts a high degree of ionic character to the molecule, facilitating strong ion-dipole interactions with polar water molecules.[4] The observation that it is soluble in boiling ethanol but not in cold ethanol suggests that the dissolution process in this solvent is endothermic and requires thermal energy to overcome the lattice energy of the salt.[1]
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, researchers can determine the solubility of this compound in various solvents of interest by employing established methods. The following is a detailed protocol based on the equilibrium concentration method.[5]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, centrifuge the withdrawn sample or filter it through a syringe filter (0.45 µm) into a clean vial. This step is critical to avoid overestimation of the solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures to construct a solubility profile as a function of temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. sodium benzaldehyde-o-sulfonate CAS#: 91-25-8 [m.chemicalbook.com]
- 2. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimplify.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]
- 5. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]
An In-depth Technical Guide to the Key Reactive Sites of Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-formylbenzenesulfonate is a versatile organic molecule characterized by a benzene ring substituted with a formyl (-CHO) and a sulfonate (-SO₃⁻Na⁺) group at adjacent positions. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in the synthesis of a wide range of compounds, including dyes, optical brighteners, and pharmaceutical agents.[1][2] This technical guide provides a detailed analysis of the key reactive sites of this compound, supported by quantitative data where available, detailed experimental protocols for characteristic reactions, and visualizations of reaction pathways.
Key Reactive Sites
The chemical reactivity of this compound is primarily centered around three key locations on the molecule:
-
The Formyl Group (Aldehyde): The electrophilic carbon of the aldehyde group is highly susceptible to nucleophilic attack.
-
The Benzene Ring: The aromatic ring can undergo electrophilic aromatic substitution, with the existing substituents influencing the position and rate of reaction.
-
The Sulfonate Group: While generally less reactive than the formyl group, the sulfonate moiety can participate in specific reactions, notably the formation of sulfonamides.
The interplay of the electronic effects of the formyl and sulfonate groups governs the overall reactivity of the molecule.
Reactivity of the Formyl Group
The formyl group is typically the most reactive site on the this compound molecule. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions.
Nucleophilic Addition Reactions
A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.
Diagram of Nucleophilic Addition to the Formyl Group:
Caption: General pathway for nucleophilic addition to the formyl group.
Representative Reactions of the Formyl Group:
-
Reduction to an Alcohol: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride.
-
Schiff Base Formation: Reaction with primary amines yields imines, commonly known as Schiff bases.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene.
-
Grignard Reaction: Addition of a Grignard reagent results in the formation of a secondary alcohol.
-
Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium salt to form an α,β-unsaturated carboxylic acid.[3][4][5][6][7]
Reactivity of the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are dictated by the electronic properties of the existing formyl and sulfonate substituents.
Electronic Effects of Substituents
Both the formyl and sulfonate groups are electron-withdrawing groups. The formyl group is a meta-director, while the sulfonate group is also a meta-director. Their combined effect strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to both groups (positions 4 and 6 relative to the formyl group).
To quantify these electronic effects, Hammett constants (σ) can be used. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[8][9]
| Substituent | σ_meta | σ_para |
| -CHO | +0.35 | +0.42 |
| -SO₃⁻ | +0.34 | +0.38 |
Table 1: Hammett Constants for Formyl and Sulfonate Groups. (Data compiled from various sources)
The positive values for both σ_meta and σ_para indicate that both groups are electron-withdrawing. The magnitude of these constants suggests a significant deactivation of the benzene ring towards electrophilic attack.
Diagram of Electrophilic Aromatic Substitution Sites:
Caption: Favored positions for electrophilic aromatic substitution.
Reactivity of the Sulfonate Group
The sulfonate group is generally stable and less prone to reaction compared to the formyl group. However, it can be converted into other functional groups under specific conditions.
Formation of Sulfonamides
A key reaction of the sulfonate group is its conversion to a sulfonamide. This is typically achieved by first converting the sulfonic acid (or its salt) into a sulfonyl chloride, which then readily reacts with ammonia or a primary or secondary amine.
Diagram of Sulfonamide Formation:
Caption: Pathway for the synthesis of sulfonamides.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are not widely published. Therefore, the following protocols are adapted from established procedures for similar substituted benzaldehydes and serve as representative examples. It is crucial to note that these are generalized procedures and may require optimization for this compound.
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the formyl group to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, sodium 2-(hydroxymethyl)benzenesulfonate.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis of a Schiff Base from this compound
This protocol describes the condensation reaction with a primary amine to form an imine (Schiff base).[10]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Protocol 3: Wittig Reaction with this compound
This protocol describes the conversion of the aldehyde to an alkene using a Wittig reagent.[11][12]
Materials:
-
Benzyltriphenylphosphonium chloride (or other phosphonium salt)
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
This compound
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous ethanol.
-
To this suspension, add the sodium ethoxide solution (1.1 eq) dropwise at room temperature. Stir the resulting mixture for 30-60 minutes to form the ylide (a color change is often observed).
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Add the solution of the aldehyde to the ylide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound possesses a rich and varied reactivity profile centered on its formyl group, benzene ring, and sulfonate group. The formyl group is the primary site for nucleophilic addition, enabling a wide range of transformations. The benzene ring, deactivated by two electron-withdrawing groups, undergoes electrophilic substitution at the positions meta to both substituents. The sulfonate group, while more stable, provides a handle for the synthesis of sulfonamides. Understanding the interplay of these reactive sites is crucial for the effective utilization of this versatile building block in organic synthesis and drug development. The provided experimental protocols, while adapted, offer a solid foundation for the practical application of this knowledge. Further research into the specific reaction kinetics and computational modeling of this compound would provide a more quantitative understanding of its reactivity.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. longdom.org [longdom.org]
- 6. byjus.com [byjus.com]
- 7. longdom.org [longdom.org]
- 8. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. ionicviper.org [ionicviper.org]
- 11. open.bu.edu [open.bu.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Synonyms and alternative names for Sodium 2-formylbenzenesulfonate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 2-formylbenzenesulfonate, a versatile organic compound with significant applications in various industrial and research sectors. This document details its chemical identity, properties, synthesis, purification, and key applications, with a focus on information relevant to scientific and research professionals.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 1008-72-6[1] |
| Common Synonyms | 2-Sulfobenzaldehyde sodium salt[1] |
| Benzaldehyde-2-sulfonic acid sodium salt[1] | |
| Sodium o-sulfonate benzaldehyde[2] | |
| o-Formylbenzenesulfonic acid sodium salt[3] | |
| Sodium benzaldehyde-2-sulfonate | |
| Sodium o-benzaldehydesulfonate | |
| Sodium 2-formyl-benzolsulfonate[1] | |
| Benzenesulfonic acid, 2-formyl-, sodium salt | |
| Abbreviation | OBSA[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅NaO₄S[1] |
| Molecular Weight | 208.17 g/mol [1][4] |
| Appearance | White to light yellow or beige crystalline powder.[2][3] |
| Solubility | Soluble in water (1 g/10 mL).[1][5] |
| Stability | Stable under normal conditions, but is air sensitive and incompatible with strong oxidizing agents.[5] |
| Storage | Store in an inert atmosphere at 2-8°C.[5] |
Experimental Protocols
Synthesis
This compound is typically synthesized via the sulfonation of o-chlorobenzaldehyde. The following protocol is a generalized procedure based on common industrial methods.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Catalyst: Potassium iodide (KI) or a surfactant (e.g., polyethylene glycol)
-
Water
Procedure:
-
In a suitable reactor, combine o-chlorobenzaldehyde, sodium sulfite, catalyst, and water.
-
Heat the mixture under pressure to approximately 170°C.[6]
-
Maintain the reaction at this temperature for several hours to ensure complete conversion.
-
After the reaction is complete, cool the mixture and proceed with purification.
Note: The use of a surfactant as a catalyst can simplify the production process by enabling a one-step synthesis.[6]
Purification
A common method for the purification of this compound is recrystallization.
Workflow:
Caption: Purification of this compound.
Procedure:
-
Extract the crude product with boiling ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol to dryness to obtain the sodium salt.
-
Recrystallize the sodium salt from a small volume of hot water.
-
Cool the solution to induce crystallization, collect the crystals by filtration, and dry.
This process yields purified this compound as prisms or plates.[2]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase method can be employed with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility.[7]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of various commercially important compounds.
Synthesis of Fluorescent Whitening Agents
It is a primary precursor for the synthesis of fluorescent whitening agent CBS-X, which is widely used in detergents and the textile industry.[2]
Synthesis of Triphenylmethane Dyes
This compound is also a crucial building block in the production of triphenylmethane dyes.[2]
Modification of Biopolymers
This compound reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives, offering a pathway to modify the properties of this biopolymer.[1][2]
Logical Relationship:
Caption: Key applications of this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
| Technique | Observed Features |
| ¹H NMR | Spectral data is available and can be used for structural confirmation.[8] |
| IR Spectroscopy | The presence of aldehyde and sulfonate functional groups can be confirmed. |
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]
- 2. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 3. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 4. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR spectrum [chemicalbook.com]
The Decisive Role of the Sulfonate Group in the Properties and Applications of Sodium 2-formylbenzenesulfonate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sodium 2-formylbenzenesulfonate is a bifunctional organic molecule of significant industrial importance, primarily serving as a key intermediate in the synthesis of dyes, pigments, and optical brightening agents. Its utility is not merely a function of its reactive aldehyde group but is fundamentally dictated by the physicochemical characteristics imparted by its sulfonate group. This technical guide elucidates the critical role of the sulfonate moiety in defining the molecule's solubility, thermal properties, chemical reactivity, and, consequently, its primary applications. Through a detailed examination of its properties in contrast to its non-sulfonated parent molecule, benzaldehyde, this paper will establish the sulfonate group as the primary enabler of this compound's industrial value.
Molecular Structure and Functional Groups
This compound, with the chemical formula C₇H₅NaO₄S, possesses two key functional groups attached to a benzene ring: a formyl group (-CHO) at the 2-position and a sodium sulfonate group (-SO₃⁻Na⁺) at the 1-position.[1][2] This unique arrangement provides a combination of reactivity pathways and physical properties.
-
The Formyl Group (-CHO): As an aldehyde, this group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to its role as a building block in the synthesis of larger molecules.[3]
-
The Sulfonate Group (-SO₃⁻Na⁺): This group is the sodium salt of a sulfonic acid. It is highly polar and ionic, which profoundly influences the molecule's physical and chemical properties.[4]
Caption: Molecular structure of this compound.
The Overarching Influence on Physicochemical Properties
The introduction of the sodium sulfonate group onto the benzaldehyde scaffold dramatically alters the molecule's physical properties. The most significant of these changes is the transformation from a sparingly soluble, low-melting-point liquid to a highly water-soluble, high-melting-point crystalline solid.
Aqueous Solubility
The sulfonate group is the single most important determinant of the molecule's high water solubility.[4] Aromatic hydrocarbons and their simple derivatives, like benzaldehyde, are generally insoluble or only slightly soluble in water due to their nonpolar nature.[5][6] The ionic -SO₃⁻Na⁺ group, however, is highly polar and readily forms strong ion-dipole interactions with water molecules, allowing the compound to dissolve easily. This property is paramount for its industrial applications, particularly in aqueous media for the synthesis of dyes and detergents.[7][8]
Thermal Properties
The ionic character imparted by the sodium sulfonate group results in strong electrostatic forces within the crystal lattice. These forces require a significant amount of thermal energy to overcome, leading to a very high melting point, typically reported as >300°C. This is in stark contrast to benzaldehyde, which is a liquid at room temperature with a melting point of -26°C.[3]
Table 1: Comparison of Physicochemical Properties
| Property | Benzaldehyde (Parent Molecule) | This compound | Role of Sulfonate Group |
| Molecular Formula | C₇H₆O[9] | C₇H₅NaO₄S[10] | Adds NaO₃S, increases mass |
| Molecular Weight | 106.12 g/mol [3] | 208.16 g/mol [10] | Increases molecular weight |
| Appearance | Colorless to yellowish liquid[3][5] | White to beige crystalline powder[11][12] | Confers solid, crystalline state |
| Melting Point | -26 °C[3] | >300 °C | Creates strong ionic lattice forces |
| Boiling Point | ~179 °C[3] | Not applicable (decomposes) | Ionic nature prevents boiling |
| Water Solubility | Sparingly soluble (0.3 g/100 mL)[6] | Highly soluble (10 g/100 mL)[2] | Imparts high polarity and hydrophilicity |
| LogP | 1.48 - 1.5[9][13] | -2.59 (calculated)[10] | Drastically increases hydrophilicity |
Impact on Chemical Reactivity
While the formyl group provides a site for synthetic elaboration, the sulfonate group governs the reactivity of the aromatic ring and the overall reaction conditions.
Electronic Effects on the Aromatic Ring
The sulfonate group is a powerful electron-withdrawing group. This effect deactivates the benzene ring towards further electrophilic aromatic substitution reactions.[14] This deactivation means that reactions which typically occur on a benzene ring, such as nitration or halogenation, are significantly hindered. This property can be useful in directing synthesis, preventing unwanted side reactions on the aromatic core.
Reversibility of Sulfonation
A fundamental characteristic of aromatic sulfonation is its reversibility.[14][15] Under conditions of dilute hot aqueous acid, the sulfonic acid group can be removed from the aromatic ring (desulfonation).[16][17] While not a common application for this specific molecule, it is an intrinsic chemical property of the aryl-sulfonate bond that can be exploited in synthetic strategies to act as a temporary blocking group.[16]
Bifunctional Reactivity
The presence of the sulfonate group allows the molecule to be used in aqueous reaction media, while the aldehyde group remains available for its characteristic reactions.[1] For instance, it readily reacts with nucleophiles like amines. A notable example is its reaction with chitosan in the presence of a reducing agent to yield N-benzyl derivatives, a reaction facilitated by its water solubility.[2] This dual functionality makes it a versatile intermediate in organic synthesis.[18]
Applications Enabled by the Sulfonate Group
The properties conferred by the sulfonate group directly enable the primary industrial uses of this compound.
Intermediate for Dyes and Optical Brighteners
This is the most significant application. This compound is a primary intermediate for synthesizing triphenylmethane dyes and, most notably, fluorescent whitening agents like CBS-X (C.I. Fluorescent Brightener 351).[12] These large, conjugated organic molecules are often inherently insoluble in water. The inclusion of one or more sulfonate groups, originating from intermediates like this compound, is essential to render them water-soluble.[4][8][19] This solubility is critical for their application in the textile, paper, and detergent industries, allowing for even distribution and binding to substrates in aqueous environments.[20][21]
Drug Development and Agrochemicals
In pharmaceutical and agrochemical research, the introduction of a sulfonate group is a common strategy to enhance the water solubility and bioavailability of a parent compound. This compound serves as a valuable building block for creating sulfonamide derivatives or other complex molecules where improved aqueous solubility is desired.[1][18]
Caption: Role of the sulfonate group in properties and applications.
Experimental Protocols
Synthesis of this compound
The industrial synthesis typically involves the sulfonation of ortho-chlorobenzaldehyde.[22]
Objective: To synthesize this compound from o-chlorobenzaldehyde.
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Catalyst (e.g., Potassium iodide or a surfactant like PEG-600)[22]
-
Water (H₂O)
-
High-pressure autoclave reactor
-
Filtration and crystallization equipment
Procedure (based on patent literature[22]):
-
Charge a high-pressure autoclave reactor with o-chlorobenzaldehyde, sodium sulfite, the chosen catalyst, and water in appropriate molar ratios (e.g., 2000 kg o-chlorobenzaldehyde, 2245 kg Na₂SO₃, 12 kg KI, 8000 kg H₂O).
-
Seal the reactor and begin heating and agitation.
-
Raise the internal temperature to approximately 170°C, maintaining pressure.
-
Incubate the reaction mixture at this temperature for a period of 10 hours.
-
After the reaction is complete, cool the mixture to approximately 95°C.
-
Transfer the reaction mixture to a still for vacuum distillation to remove a portion of the water, concentrating the product solution.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool to ambient temperature to induce crystallization of the product.
-
Isolate the solid product by centrifugation or filtration.
-
Dry the resulting white to off-white crystalline powder.
Caption: General workflow for the synthesis of this compound.
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aldehyde proton (~10 ppm), and distinct aromatic protons in the 7-8 ppm region, shifted due to the effects of the two substituents.[23]
-
Infrared (IR) Spectroscopy: An FTIR spectrum would display strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically 1250-1160 cm⁻¹ and 1070-1030 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-H bonds of the aromatic ring.
-
Assay by Titration: The purity of the product can be determined by titration methods, often with a strong base like NaOH, to quantify the acidic or basic impurities.
Table 2: Typical Product Specifications
| Parameter | Specification |
| Appearance | White to light yellow crystalline powder[12] |
| Assay | ≥ 95.0 - 97.0%[2] |
| Water Content | ≤ 1.0% |
| NaCl Content | ≤ 3.0% |
| Solubility in Water | Clear, colorless to faintly brownish-yellow solution[2][24] |
Conclusion
The sulfonate group is not merely an accessory to the formyl group in this compound; it is the defining feature that dictates the compound's physical state, properties, and ultimate utility. By transforming the parent benzaldehyde from an oily, water-insoluble liquid into a highly soluble, stable crystalline solid, the sulfonate group unlocks its potential as a versatile intermediate for aqueous-based synthesis. This is most evident in its indispensable role in the production of water-soluble dyes and optical brighteners, where high solubility is a non-negotiable requirement for application. For researchers in materials science and drug development, understanding the profound impact of this functional group is key to leveraging this and similar sulfonated building blocks in the rational design of new molecules.
References
- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 2. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]
- 3. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 4. Sulfonate Groups: Significance and symbolism [wisdomlib.org]
- 5. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 6. manavchem.com [manavchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 10. chemscene.com [chemscene.com]
- 11. Page loading... [guidechem.com]
- 12. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 13. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 19. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sulfonic acid dyes: Topics by Science.gov [science.gov]
- 21. cominterperu.com [cominterperu.com]
- 22. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 23. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR [m.chemicalbook.com]
- 24. jnfuturechemical.com [jnfuturechemical.com]
Initial Investigations into the Biological Activity of Sodium 2-formylbenzenesulfonate: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the current publicly available information regarding the biological activity of Sodium 2-formylbenzenesulfonate (CAS No. 1008-72-6). An extensive search of scientific literature and chemical databases reveals that while the chemical properties and industrial applications of this compound are well-documented, there is a significant lack of data pertaining to its biological effects in a therapeutic context. This whitepaper summarizes the known information and highlights the current knowledge gap concerning its potential pharmacological activity.
Chemical Profile of this compound
This compound is an organic sodium salt containing a benzenesulfonate group and a formyl substituent in the ortho position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1008-72-6 | [1][2][3][4] |
| Molecular Formula | C₇H₅NaO₄S | [1][2][3][4][5] |
| Molecular Weight | 208.16 g/mol | [2][3][5] |
| Synonyms | 2-Sulfobenzaldehyde sodium salt, Benzaldehyde-2-sulfonic acid sodium salt, Sodium o-formylbenzenesulfonate | [1][5] |
| Appearance | White to beige crystalline powder | [5][6] |
| Solubility | Soluble in water | [1] |
Industrial Applications
The primary use of this compound is as a chemical intermediate in various industrial syntheses.[5][6][7] Its bifunctional nature, possessing both an aldehyde and a sulfonic acid group, allows for diverse reactivity.[1]
Key applications include:
-
Synthesis of Optical Brighteners: It is a primary intermediate for producing fluorescent whitening agents, such as those used in detergents and textiles.[5][6][8]
-
Dye Synthesis: It serves as a precursor in the manufacturing of triphenylmethane dyes.[5][6]
-
Agrochemicals: It is utilized in the synthesis of fungicides like difenoconazole.[7]
-
Other Chemical Syntheses: It is also used in the preparation of moth repellents and in the formation of N-benzyl derivatives of chitosan.[6]
Biological Activity: Current State of Research
A thorough review of available scientific literature reveals a significant scarcity of studies investigating the direct biological or pharmacological activity of this compound. The existing research primarily focuses on its application as a starting material for the synthesis of other compounds.
One study utilized this compound as a precursor to test the ability of fungal strains to transform it into stable, non-toxic dyes.[2][6] While this involves a biological system, the focus was on the transformative capacity of the fungi rather than the effect of the compound on the fungi or other biological entities.
No in-vitro or in-vivo studies detailing its mechanism of action, potential therapeutic effects, or toxicity profile in preclinical models were identified. Consequently, there is no quantitative data such as IC₅₀ or EC₅₀ values, nor are there established signaling pathways associated with this compound.
Experimental Protocols
Due to the lack of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation could be cited.
Logical Workflow for Future Investigation
Given the absence of data, a logical workflow for the initial investigation of the biological activity of this compound would be required. This would involve a series of tiered experimental approaches.
Caption: Proposed workflow for the initial biological investigation of this compound.
Conclusion
This compound is a well-characterized chemical intermediate with established industrial applications. However, there is a clear and significant gap in the scientific literature regarding its biological activity. No studies to date have been published that explore its potential as a therapeutic agent. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future investigations would need to begin with fundamental in-vitro screening to ascertain any potential bioactivity before proceeding to more complex mechanistic and in-vivo studies.
References
- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Formylbenzenesulfonic acid sodium salt | CAS 1008-72-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 7. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Fluorescent Brighteners Utilizing Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the fluorescent brightener, Disodium 4,4'-bis(2-sulfostyryl)biphenyl, a prominent stilbene-based optical brightening agent. The synthesis is achieved via a Horner-Wadsworth-Emmons reaction, a well-established method for the formation of E-alkenes. The protocol utilizes Sodium 2-formylbenzenesulfonate as a key starting material, reacting it with 4,4'-bis(dimethoxyphosphonomethyl)biphenyl in the presence of a base. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to guide researchers in the successful preparation of this class of fluorescent compounds.
Introduction
Fluorescent brighteners, or optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon, known as fluorescence, results in a whitening effect that is widely utilized in various industries, including textiles, papers, detergents, and plastics. Stilbene derivatives, particularly those containing sulfonic acid groups, are a significant class of fluorescent brighteners due to their high fluorescence quantum yields and water solubility.
The synthesis of stilbene-based fluorescent brighteners often involves olefination reactions to create the characteristic carbon-carbon double bond of the stilbene core. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, offering high stereoselectivity for the desired E-alkene isomer and employing phosphonate-stabilized carbanions which are generally more nucleophilic than the corresponding Wittig reagents.[1][2] This protocol details the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl, a commercially relevant fluorescent brightener, using this compound and a biphenyl bis(phosphonate) ester.
Synthesis Protocol
The synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl is achieved through a Horner-Wadsworth-Emmons reaction between 4,4'-bis(dimethoxyphosphonomethyl)biphenyl and this compound.
Materials and Equipment
-
4,4'-bis(dimethoxyphosphonomethyl)biphenyl
-
This compound (Sodium benzaldehyde-2-sulfonate)
-
Liquid ammonia
-
Sodium chloride
-
Water
-
High-pressure autoclave equipped with a stirrer
-
Filtration apparatus
-
Vacuum oven
Experimental Procedure
A detailed experimental protocol for the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl is outlined below, based on established patent literature.[3]
-
Reaction Setup: In a high-pressure autoclave, charge 67.8 g (0.15 mol, assuming 88.1% purity) of 4,4'-bis(dimethoxyphosphonomethyl)biphenyl and 90.6 g (0.345 mol, assuming 79.3% purity) of this compound.
-
Reaction Execution: Add 230 g of liquid ammonia to the autoclave. Stir the mixture at 9°C, which will result in a pressure of approximately 6 bar.
-
Work-up and Isolation: After the reaction is complete, the ammonia is evaporated. The residue is taken up in a solution of 81 g of sodium chloride in 375 ml of water. The mixture is then cooled to room temperature.
-
Purification: The precipitated product is collected by filtration and washed with 250 ml of a 7.5% sodium chloride solution.
-
Drying: The purified product is dried to a constant weight in a vacuum oven at 100°C.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) |
| 4,4'-bis(dimethoxyphosphonomethyl)biphenyl | ~398.33 | 0.15 | 67.8 | 88.1 |
| This compound | 208.16 | 0.345 | 90.6 | 79.3 |
| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 562.56 | ~0.14 (93.9% yield) | 141.7 | 93.2 |
Note: The provided masses for the reactants are adjusted for the purity mentioned in the source literature. The yield and purity of the final product are as reported in the example.
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl.
Caption: Workflow for the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl.
Reaction Scheme
The chemical transformation underlying the synthesis is depicted in the following reaction scheme.
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the fluorescent brightener.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of the fluorescent brightener Disodium 4,4'-bis(2-sulfostyryl)biphenyl from this compound. The Horner-Wadsworth-Emmons reaction offers an efficient route to this important class of compounds. The provided data and diagrams are intended to facilitate the reproduction of this synthesis in a research and development setting. Researchers should always adhere to proper laboratory safety practices when handling the described chemicals and conducting the reaction under pressure.
References
Application of Sodium 2-formylbenzenesulfonate in the synthesis of triphenylmethane dyes.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-formylbenzenesulfonate, also known as benzaldehyde-2-sulfonic acid sodium salt, is a pivotal intermediate in the synthesis of a significant class of industrial dyes known as sulfonated triphenylmethanes. These dyes, which include prominent colorants such as Brilliant Blue FCF (Erioglaucine, CI 42090) and Patent Blue V, are widely utilized in the food, pharmaceutical, and cosmetic industries due to their brilliant colors and water solubility.[1][2][3] The presence of the sulfonic acid group imparts water solubility to the final dye molecule, a critical property for many applications.
The synthesis of these dyes from this compound generally proceeds via a two-step mechanism:
-
Condensation: An electrophilic substitution reaction where this compound condenses with two equivalents of an electron-rich aromatic amine, typically an N-alkylaniline derivative, to form a colorless leuco base.
-
Oxidation: The subsequent oxidation of the leuco base yields the highly conjugated, colored triphenylmethane dye.
This document provides detailed protocols for the synthesis of a representative triphenylmethane dye, Brilliant Blue FCF, using this compound, along with relevant data and visualizations to aid researchers in their synthetic endeavors.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the leuco base of Brilliant Blue FCF, a crucial intermediate in the production of the final dye.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Sulfobenzaldehyde (Sodium Salt) | 99.83 g (450.4 mmoles) | [4] |
| Ethyl-(3-sulfobenzyl)aniline | 332.3 g (900.8 mmoles) | [4] |
| Water (Solvent) | 255 g | [4] |
| Reaction Conditions | ||
| Temperature | 102-105 °C | [4] |
| Reaction Time | 40 hours | [4] |
| Product | 4',4" bis[N-ethyl-N-sulfobenzylamino]-triphenylmethane-2-sulfonate (Leuco Base) | [4] |
Experimental Protocols
Protocol 1: Synthesis of the Leuco Base of Brilliant Blue FCF
This protocol details the condensation reaction to form the colorless leuco intermediate.
Materials:
-
2-Sulfobenzaldehyde (can be used as the free acid or its sodium salt, this compound)
-
Ethyl-(3-sulfobenzyl)aniline
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
Procedure:
-
In a 1000 ml round-bottom flask, combine 99.83 g (450.4 mmoles) of 2-sulfobenzaldehyde and 332.3 g (900.8 mmoles) of ethyl-(3-sulfobenzyl)aniline.[4]
-
Add 255 g of deionized water to the flask.[4]
-
With continuous stirring, heat the reaction mixture to a temperature of 102-105 °C.[4]
-
Maintain the reaction at this temperature under reflux for 40 hours.[4]
-
After the reaction is complete, cool the mixture to 50 °C before proceeding to the oxidation step.[4] The resulting product is the leuco base, 4',4" bis[N-ethyl-N-sulfobenzylamino]-triphenylmethane-2-sulfonate.
Protocol 2: Oxidation of the Leuco Base to Brilliant Blue FCF
This protocol describes the conversion of the colorless leuco base to the final colored dye.
Materials:
-
Leuco base solution from Protocol 1
-
Sulfuric acid
-
Manganese dioxide (MnO₂)
-
Sodium hydroxide solution or soda ash
-
Filtration apparatus
-
Spray dryer (optional, for isolation)
Procedure:
-
To the cooled leuco base solution from the previous step, carefully add sulfuric acid to create an acidic medium. The final pH of the oxidation mixture should be in the range of 1.5 to 2.5.[5]
-
Maintain the temperature of the sulfuric acid solution between 20-45 °C.[5]
-
Slowly add manganese dioxide as the oxidizing agent to the stirred solution. The amount of manganese dioxide should be sufficient to effect complete oxidation.
-
After the oxidation is complete (indicated by the formation of a stable, intense blue color), the excess manganese dioxide is precipitated. This can be achieved by neutralizing the reaction mixture with a sodium hydroxide solution or soda ash to form a manganese residue precipitate.[5]
-
Filter the mixture to remove the manganese residue.[5]
-
The resulting filtrate containing the Brilliant Blue FCF dye can be further purified.
-
The purified dye solution can then be concentrated and dried, for example, by spray drying, to obtain the final product as a powder.[5]
Visualizations
Signaling Pathway of Triphenylmethane Dye Synthesis
Caption: General synthesis pathway for triphenylmethane dyes.
Experimental Workflow for Triphenylmethane Dye Synthesis
Caption: Step-by-step workflow for dye synthesis.
References
- 1. specialchem.com [specialchem.com]
- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 3. rainbowdyetech.co [rainbowdyetech.co]
- 4. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]
- 5. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]
Application Notes and Protocols: Sodium 2-formylbenzenesulfonate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-formylbenzenesulfonate is a highly versatile and water-soluble intermediate, valuable in the synthesis of a diverse range of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive aldehyde and a sulfonate group, allows for its incorporation into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases, which are precursors to biologically active molecules, with a focus on potential anticonvulsant agents.
Introduction
This compound, also known as 2-sulfobenzaldehyde sodium salt, serves as a key building block in organic synthesis. The aldehyde functionality is a versatile handle for forming carbon-nitrogen bonds through reactions like reductive amination and Schiff base formation. The presence of the sodium sulfonate group imparts high water solubility to the molecule and its derivatives, a desirable property in pharmaceutical development for bioavailability and formulation purposes. This intermediate is particularly useful in the synthesis of sulfonamides and compounds bearing N-benzyl groups, both of which are prevalent motifs in a wide array of therapeutic agents.
Key Applications in Pharmaceutical Synthesis
This compound is a precursor for the synthesis of various biologically active molecules, including:
-
Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties.
-
Sulfonamide Derivatives: While not a direct precursor to the sulfonamide group itself, it can be incorporated into molecules that also contain a sulfonamide moiety, contributing to the overall structure and properties of the final compound.
-
N-Benzyl Derivatives: The aldehyde can undergo reductive amination to form N-benzyl derivatives, a common structural feature in many pharmaceuticals.
Experimental Protocols
This section details the synthesis of a Schiff base from this compound and 4-aminobenzoic acid, a common building block in medicinal chemistry. This reaction serves as a representative example of the utility of this compound as a pharmaceutical intermediate.
Protocol 1: Synthesis of 4-(((2-sulfonatobenzylidene)amino)benzoic acid)
Materials:
-
This compound (FW: 208.17 g/mol )
-
4-Aminobenzoic acid (FW: 137.14 g/mol )
-
Ethanol
-
Deionized water
-
Glacial acetic acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.41 g, 50 mmol) in 100 mL of a 1:1 mixture of ethanol and deionized water.
-
To this solution, add 4-aminobenzoic acid (6.86 g, 50 mmol).
-
Add a catalytic amount of glacial acetic acid (5 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Data Presentation:
| Parameter | Value |
| Product Name | 4-(((2-sulfonatobenzylidene)amino)benzoic acid) |
| Appearance | Pale yellow crystalline solid |
| Yield | 14.5 g (88%) |
| Purity (by HPLC) | >98% |
| Melting Point | >300°C |
Logical Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base from this compound.
Application in Anticonvulsant Drug Development
Schiff bases are a well-established class of compounds with significant anticonvulsant activity. The imine linkage is a key pharmacophore in many anticonvulsant drugs. The synthesis of a library of Schiff bases derived from this compound and various substituted anilines or other primary amines allows for the exploration of structure-activity relationships (SAR) to identify potent anticonvulsant candidates.
The general hypothesis for the anticonvulsant activity of some Schiff bases involves their interaction with voltage-gated sodium channels or GABAergic systems.
Potential Signaling Pathway Interaction
Application Notes and Protocols: Modification of Chitosan with Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a versatile biopolymer with applications in drug delivery, tissue engineering, and biomedical devices. Its primary amino groups provide a reactive site for chemical modification, allowing for the tailoring of its physicochemical properties. The modification of chitosan with Sodium 2-formylbenzenesulfonate introduces both a sulfonate group and an aromatic aldehyde functionality. This modification can enhance the water solubility, mucoadhesion, and drug-carrying capacity of chitosan, making it a promising candidate for various advanced therapeutic applications.
This document provides a detailed step-by-step guide for the synthesis and characterization of chitosan modified with this compound. The reaction proceeds via the formation of a Schiff base between the primary amine groups of chitosan and the aldehyde group of this compound.
Chemical Reaction Scheme
The modification of chitosan with this compound involves the formation of an imine bond (Schiff base) between the primary amine group of the glucosamine unit in chitosan and the formyl group of this compound.
Caption: Chemical reaction scheme for the modification of chitosan.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Chitosan | Low molecular weight (e.g., 50-190 kDa), Degree of Deacetylation > 75% |
| This compound | Purity > 98% |
| Acetic Acid | Glacial, ACS grade |
| Ethanol | 95%, ACS grade |
| Distilled Water | Deionized |
| Magnetic Stirrer with Hotplate | |
| pH meter | |
| Beakers and Flasks | |
| Dialysis Tubing | MWCO 12-14 kDa |
| Freeze Dryer (Lyophilizer) | |
| FT-IR Spectrometer | |
| NMR Spectrometer |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle glacial acetic acid in a fume hood due to its corrosive nature and pungent odor.
-
All reactions should be performed in a well-ventilated area.
Step-by-Step Synthesis Protocol
-
Dissolution of Chitosan:
-
Weigh 1.0 g of low molecular weight chitosan and add it to 100 mL of a 2% (v/v) aqueous acetic acid solution in a 250 mL beaker.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature until the chitosan is completely dissolved. This may take several hours. The resulting solution should be clear and viscous.
-
-
Preparation of Aldehyde Solution:
-
Weigh an appropriate amount of this compound. The molar ratio of the aldehyde to the glucosamine units of chitosan can be varied to control the degree of substitution. A 1:1 molar ratio is a good starting point.
-
Dissolve the weighed this compound in 20 mL of distilled water.
-
-
Reaction:
-
Add the this compound solution dropwise to the chitosan solution while stirring continuously.
-
Heat the reaction mixture to 50-60 °C and continue stirring for 24 hours. The formation of the Schiff base may be indicated by a color change in the solution.
-
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the modified chitosan by slowly adding the reaction mixture to 500 mL of ethanol while stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate extensively with ethanol to remove unreacted aldehyde and other impurities.
-
To further purify the product, redissolve it in a minimal amount of 1% acetic acid and dialyze against distilled water for 48 hours using dialysis tubing (MWCO 12-14 kDa). Change the water every 6-8 hours.
-
-
Lyophilization:
-
Freeze the purified solution at -80 °C and then lyophilize to obtain the final product as a dry, fluffy solid.
-
Experimental Workflow
Application Notes and Protocols for the Quality Control of Sodium 2-formylbenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium 2-formylbenzenesulfonate is a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and triphenylmethane dyes. Ensuring its quality and purity is critical for the consistency and safety of the final products. These application notes provide detailed protocols for the analytical techniques used in the quality control of this compound, including methods for identification, assay, and the determination of impurities.
Quality Control Specifications
The quality of this compound is assessed based on a set of specifications that define its identity, purity, and strength. The following table summarizes typical quality control parameters and their acceptance criteria.
| Parameter | Test Method | Acceptance Criteria |
| Identification | ||
| A. Infrared Spectroscopy | FTIR | The spectrum corresponds to that of a reference standard. |
| B. ¹H NMR Spectroscopy | NMR | The spectrum confirms the chemical structure. |
| Assay | ||
| Purity (anhydrous basis) | HPLC or Titration | ≥ 98.0% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to light yellow powder. |
| Solubility | Visual Inspection | Soluble in water.[1] |
| Impurities | ||
| Sodium Chloride | Ion Chromatography | ≤ 3.0%[2] |
| Unreacted Starting Material | GC or HPLC | Report result. |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
Analytical Workflows
The following diagrams illustrate the overall quality control workflow and the specific procedure for the HPLC assay.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used for the quantitative determination of this compound and its organic impurities.
3.1. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A system with a UV detector. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent reverse-phase column.[3] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid.[3] (For MS compatibility, use Formic Acid).[3] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient or controlled at 25 °C. |
| Detection | UV at 224 nm. |
| Injection Volume | 10 µL. |
| Run Time | Approximately 10 minutes. |
3.2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.3. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) and check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the assay percentage using the peak areas obtained from the standard and sample chromatograms.
3.4. Method Validation Summary
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak is free of interference from excipients, impurities, or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration). |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate sample preparations. |
| Intermediate Precision | RSD ≤ 2.0% when performed by different analysts, on different days, or with different equipment. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. |
| Robustness | The method is unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). |
Titrimetric Assay
This acid-base titration method can be used as an alternative to HPLC for determining the assay of this compound, particularly if the sample is in its free acid form or if the assay is based on the sulfonic acid group.
4.1. Instrumentation and Reagents
-
Analytical balance
-
Burette, 50 mL
-
Potentiometric titrator or pH meter
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator solution
-
Deionized water
4.2. Procedure
-
Accurately weigh approximately 400 mg of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent pink color is observed. Alternatively, perform a potentiometric titration and determine the endpoint from the titration curve.
-
Record the volume of NaOH consumed.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
4.3. Calculation
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
F = Molar mass of this compound (208.16 g/mol )
-
W_sample = Weight of the sample (mg)
Spectroscopic Identification
5.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the identity of the material by comparing its spectrum to that of a reference standard.
5.1.1. Sample Preparation
-
KBr Pellet Method: Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Solid Film Method: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., water or methanol). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.[5]
5.1.2. Analysis
Record the FTIR spectrum from approximately 4000 to 400 cm⁻¹. The spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, including:
-
C=O stretch (aldehyde): ~1700 cm⁻¹
-
S=O stretch (sulfonate): ~1200 cm⁻¹ and ~1040 cm⁻¹
-
Aromatic C-H and C=C stretches: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive structural elucidation and confirmation of identity.
5.2.1. Sample Preparation
-
Accurately weigh 5-25 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), as the compound is water-soluble.[3]
-
Cap the tube and gently agitate until the sample is completely dissolved.
5.2.2. Analysis
Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of this compound.
5.3. UV-Vis Spectrophotometry
This technique can be used for a simple quantitative determination or to confirm the presence of the aromatic chromophore.
5.3.1. Procedure
-
Determine λmax: Prepare a dilute solution of the sample in deionized water (e.g., 10-20 µg/mL). Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 224 nm.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of a suitable concentration and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the quality control of this compound. The combination of chromatographic and spectroscopic techniques ensures the identity, purity, and strength of the material, while the titrimetric method offers a reliable alternative for assay determination. Adherence to these protocols will enable researchers, scientists, and drug development professionals to maintain high standards of quality for this important chemical intermediate.
References
Application Note: HPLC Method Development for the Analysis of Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-formylbenzenesulfonate is a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and triphenylmethane dyes. Its purity is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of the purity and stability of such compounds. This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust HPLC method.
| Property | Value |
| Chemical Formula | C₇H₅NaO₄S |
| Molecular Weight | 208.17 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in water[1] |
| pKa | Benzenesulfonic acid is a strong acid with a pKa of approximately -2.8 to 0.7. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions
Based on methods for similar aromatic sulfonic acids, the following starting conditions are recommended.[3][4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-15 min: 5-80% B, 15-18 min: 80% B, 18-20 min: 80-5% B, 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of water and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with water. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential. The following conditions are recommended:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Data Presentation
The developed HPLC method should be validated according to ICH guidelines. The following tables summarize representative quantitative data for a validated method for a similar aromatic sulfonic acid, which can be used as a benchmark.[3][5][6]
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Relationships of Key HPLC Parameters.
References
- 1. 2-甲酰苯磺酸 钠盐 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 3. jocpr.com [jocpr.com]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Sodium 2-formylbenzenesulfonate in the development of agrochemicals.
Introduction
Sodium 2-formylbenzenesulfonate, also known as benzaldehyde-2-sulfonic acid sodium salt, is a versatile organic intermediate with the chemical formula C₇H₅NaO₄S. It is a white to off-white solid that is soluble in water.[1] The presence of both a reactive aldehyde group and a sulfonic acid salt group makes it a valuable precursor in the synthesis of a variety of organic compounds.[1] In the agrochemical industry, this compound serves as a key building block for the development of fungicides, herbicides, and insecticides. Its utility lies in its ability to introduce the benzenesulfonate moiety, which can impart desirable properties such as systemic activity and enhanced efficacy to the final agrochemical product.
Applications in Fungicide Development
This compound is a recognized intermediate in the synthesis of certain fungicides.[2] A notable application is in the synthesis of difenoconazole, a broad-spectrum triazole fungicide.[3] Difenoconazole is effective against a wide range of fungal pathogens in various crops.[3] The synthesis of difenoconazole involves the preparation of a key intermediate, which can be derived from precursors related to this compound.
Fungicidal Activity Data
The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth. The following table summarizes the EC₅₀ values for difenoconazole against various plant pathogenic fungi.
| Fungus Species | EC₅₀ (mg/L) | Reference |
| Alternaria solani | 0.15 | [4] |
| Fulvia fulva | 0.08 | [4] |
| Botrytis cinerea | 0.23 | [4] |
| Rhizoctonia solani | 0.48 | [4] |
| Wild-type Aspergillus fumigatus | ≤2 | [5] |
| Wild-type Aspergillus flavus | 8-16 | [5] |
| Wild-type Aspergillus terreus | ≤2 | [5] |
Experimental Protocol: Synthesis of a Difenoconazole Intermediate Precursor
While a direct synthesis of difenoconazole from this compound is not commonly published, a plausible synthetic route involves the conversion of this compound to an intermediate that can then be used in established difenoconazole synthesis pathways. This protocol outlines a conceptual synthesis of a key precursor.
Objective: To synthesize a key intermediate for difenoconazole synthesis from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane
-
Appropriate solvents (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Synthesis of 2-formylbenzenesulfonyl chloride: In a fume hood, suspend this compound in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture under reflux until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-formylbenzenesulfonyl chloride.
-
Reaction with 1,2,4-Triazole: Dissolve the crude 2-formylbenzenesulfonyl chloride in an anhydrous solvent such as toluene. In a separate flask, prepare a suspension of 1,2,4-triazole and potassium carbonate in anhydrous acetone. Add the solution of 2-formylbenzenesulfonyl chloride dropwise to the triazole suspension at room temperature. Stir the reaction mixture overnight.
-
Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate product. Purify the crude product by column chromatography on silica gel.
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a fume hood. Use appropriate personal protective equipment.
Synthetic Pathway Diagram
Caption: Synthetic pathway from this compound to Difenoconazole.
Applications in Herbicide Development
This compound can serve as a starting material for the synthesis of benzenesulfonamide derivatives, a class of compounds known for their herbicidal activity. The sulfonamide moiety is a key pharmacophore in many herbicides.
Herbicidal Activity Data
The herbicidal efficacy of benzenesulfonamide derivatives can be evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against the growth of various weed species. The following table presents data for representative benzenesulfonamide herbicides.
| Compound | Weed Species | IC₅₀ (µM) | Reference |
| Bensulfuron-methyl | Echinochloa crus-galli | 0.015 | |
| Chlorimuron-ethyl | Abutilon theophrasti | 0.02 | |
| Nicosulfuron | Setaria faberi | 0.04 |
Experimental Protocol: Synthesis of a Benzenesulfonamide Herbicide
This protocol describes a general method for the synthesis of a benzenesulfonamide derivative from this compound.
Objective: To synthesize a model benzenesulfonamide herbicide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., aniline derivative)
-
Pyridine or triethylamine (base)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware and equipment
-
Safety equipment
Procedure:
-
Synthesis of 2-formylbenzenesulfonyl chloride: Prepare 2-formylbenzenesulfonyl chloride from this compound as described in the fungicide synthesis protocol.
-
Sulfonamide Formation: Dissolve the crude 2-formylbenzenesulfonyl chloride in an anhydrous solvent. Cool the solution in an ice bath. Add the desired amine and a base (e.g., pyridine) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for synthesis and testing of a benzenesulfonamide herbicide.
Applications in Insecticide Development
While less common than in fungicide and herbicide development, sulfonamide derivatives, which can be synthesized from this compound, have also been investigated for their insecticidal properties. The sulfonamide functional group can be incorporated into molecules designed to target specific insect biochemical pathways.
Insecticidal Activity Data
The insecticidal activity is often expressed as the median lethal concentration (LC₅₀), the concentration of the insecticide that is lethal to 50% of the test insect population. The table below shows LC₅₀ values for some sulfonamide-based insecticides.
| Compound | Insect Species | LC₅₀ (mg/L) | Reference |
| Sulfonamide Derivative I-9 | Aphis craccivora | 2.99 | [6] |
| Sulfonamide Derivative I-11 | Aphis craccivora | 2.32 | [6] |
| Sulfonamide Derivative I-13 | Aphis craccivora | 2.17 | [6] |
| Methoxyamine-substituted sulfonamide 5.3 | Mythimna separata | 0.131 | [7] |
| 4-propargyloxybenzene sulfonamide D16 | Mythimna separata | 2.38 | [8] |
Experimental Protocol: Synthesis of an Insecticidal Sulfonamide
This protocol provides a general procedure for synthesizing a sulfonamide derivative for insecticidal testing.
Objective: To synthesize a model insecticidal sulfonamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A specific amine designed for insecticidal activity
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and equipment
-
Safety equipment
Procedure:
-
Preparation of 2-formylbenzenesulfonyl chloride: Synthesize 2-formylbenzenesulfonyl chloride from this compound as previously described.
-
Sulfonamide Synthesis: In a fume hood, dissolve the 2-formylbenzenesulfonyl chloride in an anhydrous solvent. Add the selected amine and a base. Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
-
Isolation and Purification: After the reaction is complete, perform an aqueous work-up similar to the herbicide synthesis protocol. Purify the final product by column chromatography or recrystallization to obtain the target insecticidal sulfonamide.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway of a sulfonamide insecticide.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]
- 3. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of the Activity of Agricultural Fungicides against Clinical Aspergillus Isolates with and without Environmentally and Medically Induced Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Insecticidal Activity of Novel Triazone Derivatives Containing Sulfonamide or Sulfonimide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Fungal Transformation of Sodium 2-formylbenzenesulfonate into Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the innovative use of fungal biotransformation to synthesize dyes from Sodium 2-formylbenzenesulfonate. Leveraging the enzymatic machinery of select fungal species, this protocol outlines a sustainable and environmentally benign alternative to conventional chemical dye synthesis. The described methods are intended to guide researchers in exploring the potential of fungal cultures to create novel dye compounds with applications in various industries, including textiles and imaging.
Introduction
The synthesis of dyes traditionally relies on chemical processes that often involve harsh conditions and the use of hazardous materials. Biotransformation, utilizing whole-cell microorganisms or their isolated enzymes, presents a compelling green chemistry approach to produce complex molecules.[1][2][3] Fungi, particularly white-rot fungi, are known to secrete a variety of powerful oxidative enzymes, such as laccases and peroxidases, that can polymerize and transform a wide range of aromatic compounds into colored substances.[4][5][6]
While the direct fungal transformation of this compound into dyes is a novel area of investigation, existing research on the fungal biotransformation of other aromatic aldehydes and sulfonated compounds provides a strong foundation for this exploratory work.[7][8] This protocol details the necessary steps for screening suitable fungal strains, optimizing culture conditions, conducting the biotransformation, and analyzing the resulting dye products.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from fungal strain selection to the final analysis of the synthesized dyes.
Caption: Experimental workflow for the fungal transformation of this compound into dyes.
Detailed Experimental Protocols
Protocol 1: Fungal Strain Selection and Cultivation
-
Fungal Strains: Select fungal strains known for their production of oxidative enzymes. Recommended species include white-rot fungi such as Trametes versicolor, Fomes fomentarius, Abortiporus biennis, and Cerrena unicolor.[4][5][6]
-
Media Preparation:
-
Screening Agar Plates: Prepare Potato Dextrose Agar (PDA) plates supplemented with 0.5 mM this compound.
-
Liquid Culture Medium: Prepare a suitable liquid medium, such as Yeast Mold (YM) broth or a defined minimal medium to support fungal growth and enzyme production.
-
-
Screening Protocol:
-
Inoculate the center of the screening agar plates with a small plug of mycelium from the stock cultures of the selected fungal strains.
-
Incubate the plates at 25-30°C in the dark for 7-14 days.
-
Visually inspect the plates for the formation of colored zones around the fungal colonies, indicating the transformation of the precursor.
-
Select the fungal strains that show the most intense and stable color formation for further experiments.
-
-
Liquid Culture Cultivation:
-
Inoculate 100 mL of the liquid culture medium in 250 mL Erlenmeyer flasks with three to five mycelial plugs from the selected fungal strains.
-
Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm for 5-7 days to allow for sufficient biomass development.
-
Protocol 2: Whole-Cell Biotransformation
-
Precursor Addition: After the initial growth phase, add a sterile-filtered solution of this compound to the liquid cultures to a final concentration of 1 mM.
-
Incubation and Monitoring:
-
Continue the incubation under the same conditions as the cultivation phase.
-
Monitor the cultures daily for visual color changes.
-
Aseptically withdraw small aliquots of the culture medium at regular intervals (e.g., every 24 hours) to measure changes in pH and absorbance using a UV-Vis spectrophotometer.
-
-
Harvesting: After a predetermined incubation period (e.g., 7-10 days) or when the color intensity reaches a plateau, harvest the culture broth by separating the fungal biomass through filtration or centrifugation.
Protocol 3: Dye Extraction and Analysis
-
Extraction:
-
The colored supernatant can be used directly or subjected to an extraction process to concentrate the dye.
-
Depending on the polarity of the formed dye, various organic solvents (e.g., ethyl acetate, butanol) can be tested for extraction.
-
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: Scan the extracted dye solution from 200 to 800 nm to determine the maximum absorbance wavelength (λmax), which provides information about the color of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the dried dye product to identify the functional groups present in the transformed molecule. This can help in understanding the structural changes from the precursor.
-
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column to assess the purity of the dye and to quantify the transformation product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employ LC-MS to identify the molecular weight of the synthesized dye and to propose a chemical structure.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Fungal Strain Screening Results
| Fungal Strain | Color Observed | Intensity (Arbitrary Units) |
| Trametes versicolor | Brownish-Red | +++ |
| Fomes fomentarius | Deep Brown | ++++ |
| Abortiporus biennis | Yellowish-Brown | ++ |
| Cerrena unicolor | Light Brown | ++ |
Table 2: Optimal Biotransformation Conditions
| Parameter | Optimal Value |
| Fungal Strain | Fomes fomentarius |
| Initial pH | 5.0 |
| Temperature | 28°C |
| Incubation Time | 8 days |
| Precursor Concentration | 1 mM |
Table 3: Spectroscopic and Chromatographic Data of Synthesized Dye
| Analysis | Result |
| λmax (nm) | 480 nm |
| Major FT-IR Peaks (cm⁻¹) | 3400 (O-H), 1620 (C=C aromatic), 1250 (S=O) |
| HPLC Retention Time (min) | 12.5 |
| Molecular Ion Peak (m/z) | [To be determined] |
Potential Signaling Pathway
The transformation of this compound into a dye is likely mediated by the extracellular ligninolytic enzymes produced by the white-rot fungi. A plausible pathway involves the oxidative polymerization of the precursor molecules.
Caption: Proposed pathway for the enzymatic transformation of the precursor into a dye.
Conclusion
This document provides a comprehensive set of protocols for the novel synthesis of dyes through the fungal biotransformation of this compound. The outlined procedures for fungal screening, cultivation, biotransformation, and product analysis are designed to be a valuable resource for researchers in biotechnology, green chemistry, and material science. The successful implementation of these protocols could lead to the development of new, sustainable dyes and pigments.
References
- 1. Enzymatic biotransformation of synthetic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry [frontiersin.org]
- 4. Whole-cell fungal transformation of precursors into dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell fungal transformation of precursors into dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium 2-Formylbenzenesulfonate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium 2-formylbenzenesulfonate, a bifunctional organic compound, serves as a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a water-solubilizing sulfonate group, makes it an attractive starting material for the synthesis of a diverse range of molecules, including fluorescent whitening agents, triarylmethane dyes, and functionalized polymers. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Synthesis of Stilbene-Based Fluorescent Whitening Agents
This compound is a key precursor in the synthesis of stilbene derivatives, which are widely used as fluorescent whitening agents in detergents, textiles, and paper. The synthesis of 4,4'-bis(2-sulfostyryl)biphenyl (CBS-X), a common optical brightener, exemplifies this application. The core of this synthesis is a double Horner-Wadsworth-Emmons or Wittig reaction, where the aldehyde groups of this compound react with a bis-phosphonate or bis-phosphonium salt of 4,4'-biphenyl.
Experimental Protocol: Synthesis of 4,4'-Bis(2-sulfostyryl)biphenyl Disodium Salt
This protocol is a representative procedure based on established olefination reactions for stilbene synthesis.
Materials:
-
This compound
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4,4'-Bis(triphenylphosphoniomethyl)biphenyl dichloride
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4,4'-bis(triphenylphosphoniomethyl)biphenyl dichloride (1.0 eq).
-
Add anhydrous DMF to the flask to dissolve the phosphonium salt.
-
Slowly add sodium methoxide (2.2 eq) to the stirred solution at room temperature. The color of the reaction mixture will typically change, indicating the formation of the ylide.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add a solution of this compound (2.1 eq) in a minimal amount of anhydrous DMF to the ylide solution dropwise.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a large volume of ethanol.
-
Filter the precipitate and wash it with ethanol to remove triphenylphosphine oxide and other impurities.
-
Recrystallize the crude product from a water/ethanol mixture to obtain the purified 4,4'-bis(2-sulfostyryl)biphenyl disodium salt.
-
Dry the final product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 75-85% | Representative yield for similar Wittig reactions. |
| Purity | >98% (by HPLC) | --- |
| Appearance | Yellowish-green crystalline powder | --- |
Logical Workflow for Stilbene Synthesis:
Caption: Workflow for the synthesis of stilbene-based optical brighteners.
Synthesis of Triarylmethane Dyes
This compound is an excellent starting material for the synthesis of water-soluble triarylmethane dyes. The aldehyde group undergoes electrophilic aromatic substitution with electron-rich aromatic compounds, such as N,N-dimethylaniline, to form a leuco dye intermediate. Subsequent oxidation yields the highly colored triarylmethane dye. The sulfonate group imparts water solubility to the final dye molecule.
Experimental Protocol: Synthesis of a Sulfonated Malachite Green Analogue
This protocol describes a representative synthesis of a water-soluble triarylmethane dye.
Materials:
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This compound
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N,N-Dimethylaniline
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Concentrated sulfuric acid
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Lead(IV) oxide (PbO₂) or Chloranil
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Sodium hydroxide (NaOH)
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Sodium chloride (NaCl)
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Ethanol
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Deionized water
Procedure:
Step 1: Leuco Dye Formation (Electrophilic Aromatic Substitution)
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In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).
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Slowly add N,N-dimethylaniline (2.2 eq) to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the leuco dye.
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Neutralize the solution with a saturated sodium hydroxide solution until the pH is approximately 7.
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Filter the precipitated leuco dye and wash it with cold deionized water.
Step 2: Oxidation to the Triarylmethane Dye
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Suspend the crude leuco dye in a mixture of water and ethanol.
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Add lead(IV) oxide (PbO₂) or chloranil (1.5 eq) to the suspension.
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Heat the mixture to 60-70°C and stir for 2-3 hours. The color of the solution should intensify as the oxidation proceeds.
-
Filter the hot solution to remove the oxidizing agent and any insoluble byproducts.
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Add sodium chloride to the filtrate to salt out the dye.
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Cool the solution in an ice bath to complete the precipitation.
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Filter the dye, wash it with a saturated sodium chloride solution, and then with a small amount of cold ethanol.
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Dry the final product in a desiccator.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-70% | Representative yield for similar dye syntheses. |
| Purity | Dye content >85% (by UV-Vis) | --- |
| Appearance | Green or blue crystalline powder | --- |
Reaction Pathway for Triarylmethane Dye Synthesis:
Application Notes and Protocols for the Synthesis of Sulfonamides from Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of sulfonamides starting from Sodium 2-formylbenzenesulfonate. The described methodology follows a two-step synthetic sequence: a reductive amination of the aldehyde functionality, followed by the sulfonylation of the resulting amine to yield the desired sulfonamide.
This approach offers a versatile route to novel sulfonamide derivatives, leveraging the readily available starting material, this compound. The protocols provided herein are intended for research and development purposes.
General Reaction Scheme
The overall synthetic strategy involves two key transformations:
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Reductive Amination: The formyl group of this compound is converted to an amino group.
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Sulfonylation: The newly introduced amino group is reacted with a sulfonyl chloride to form the final sulfonamide product.
Diagram: Synthetic Pathway
Caption: General two-step synthesis of sulfonamides.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the aldehyde group to a primary amine.
Materials:
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This compound
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Ammonium chloride (NH₄Cl)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Hydrochloric acid (HCl), 1 M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water (3:1 v/v).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
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Addition of Reducing Agent: Slowly add sodium borohydride (2.0 eq) to the reaction mixture in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
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Workup:
-
Quench the reaction by slowly adding 1 M HCl until the pH is approximately 2-3.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, Sodium 2-(aminomethyl)benzenesulfonate, can be used in the next step without further purification or can be purified by recrystallization if necessary.
Protocol 2: Sulfonylation of Sodium 2-(aminomethyl)benzenesulfonate
This protocol details the formation of the sulfonamide bond.
Materials:
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Sodium 2-(aminomethyl)benzenesulfonate (from Protocol 1)
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Aryl or alkyl sulfonyl chloride (R-SO₂Cl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1 M
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend Sodium 2-(aminomethyl)benzenesulfonate (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add pyridine.
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Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Data Presentation
The following tables provide representative data for the synthesis of sulfonamides. Please note that yields are dependent on the specific substrates and reaction conditions used.
Table 1: Representative Data for Reductive Amination
| Entry | Starting Aldehyde | Amine Source | Reducing Agent | Solvent | Yield (%) |
| 1 | This compound | NH₄Cl | NaBH₄ | MeOH/H₂O | 85-95 |
| 2 | Benzaldehyde (for comparison) | NH₄OAc | NaBH(OAc)₃ | DCE | 90-98 |
Table 2: Representative Data for Sulfonylation
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Sodium 2-(aminomethyl)benzenesulfonate | Benzenesulfonyl chloride | Pyridine | DCM | 70-85 |
| 2 | Benzylamine (for comparison) | p-Toluenesulfonyl chloride | Triethylamine | DCM | 85-95 |
Characterization of Final Products
The synthesized sulfonamides can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretching of the sulfonamide group.
Applications and Biological Relevance
Sulfonamides are known to interact with various biological targets. For instance, many antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[3] This inhibition disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis. Other sulfonamide-containing drugs have been developed as carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents (COX-2 inhibitors).[1][4]
Diagram: Simplified Signaling Pathway Inhibition
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Diagram: Experimental Workflow
Caption: Workflow for sulfonamide synthesis and analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 2-formylbenzenesulfonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Sodium 2-formylbenzenesulfonate. Our aim is to help you optimize your reaction conditions and improve your product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method is the sulfonation of o-chlorobenzaldehyde with sodium sulfite in an aqueous solution.[1] This reaction is typically catalyzed by an iodide salt, such as potassium iodide, or a surfactant.[1][2]
Q2: What are the main factors that can lead to a low yield in this synthesis?
A2: Several factors can contribute to low yields, including:
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Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of reactants.
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Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. A common side reaction is the disproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde under alkaline conditions.[2]
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Suboptimal catalyst concentration: The concentration of the catalyst is crucial for the reaction to proceed efficiently.
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Inefficient product isolation and purification: Significant product loss can occur during the workup and purification steps.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, particularly from the Cannizzaro reaction, it is important to control the reaction conditions. The use of a surfactant as a catalyst has been shown to inhibit this side reaction to a certain extent.[2] Maintaining the optimal temperature and reactant ratios is also critical.
Q4: What is the role of the catalyst in this reaction?
A4: In the traditional method, the iodide ion from the catalyst (e.g., potassium iodide) acts as a nucleophile, first replacing the chloride on o-chlorobenzaldehyde to form the more reactive o-iodobenzaldehyde. The sulfite ion then substitutes the iodide to form the final product.[2] Surfactants can act as phase-transfer catalysts, facilitating the reaction between the organic and aqueous phases, and can also help to simplify the production process.[2]
Q5: What are the recommended purification methods for this compound?
A5: The most common purification method is recrystallization. A typical procedure involves extracting the crude product with boiling ethanol, filtering the solution, evaporating it to dryness, and then recrystallizing the sodium salt from a small volume of water.[1] Another approach involves hot filtration to remove mechanical impurities and salt, followed by cooling to induce crystallization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the catalyst (e.g., potassium iodide) is of good quality and has been stored properly. If using a surfactant, ensure it is appropriate for the reaction conditions. |
| Incorrect Reaction Temperature | The reaction is typically carried out at elevated temperatures (e.g., 160-210°C) in an autoclave.[2] Ensure your reaction is reaching and maintaining the target temperature. | |
| Improper Stoichiometry | The mass ratio of o-chlorobenzaldehyde to sodium sulfite is crucial. An excess of sodium sulfite is generally used to ensure the complete conversion of o-chlorobenzaldehyde.[2] A recommended mass ratio is 1:1 to 1:1.2.[2] | |
| Insufficient Reaction Time | The reaction may require several hours to reach completion (e.g., 10 hours).[2] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. | |
| Presence of Significant Impurities | Cannizzaro Reaction Byproducts | This side reaction is promoted by high temperatures and alkaline conditions, leading to o-chlorobenzoic acid and o-chlorobenzyl alcohol. The use of a surfactant catalyst may help suppress this.[2] Careful control of temperature and pH is essential. |
| Unreacted o-chlorobenzaldehyde | This can be due to an incomplete reaction. Consider increasing the reaction time or the amount of sodium sulfite. Unreacted o-chlorobenzaldehyde can be removed by vacuum distillation during the workup.[2] | |
| Difficulties in Product Isolation | Product is highly soluble in the reaction mixture | After the reaction, the product is typically isolated by cooling the solution to induce crystallization. If the product remains in solution, it may be necessary to reduce the volume of the solvent by distillation before cooling.[2] |
| Formation of an emulsion during workup | If an extraction is performed, emulsions can sometimes form. Adding a saturated brine solution can help to break the emulsion. |
Experimental Protocols
Synthesis of this compound using a Surfactant Catalyst
This protocol is based on a method described in patent CN104230761A.[2]
Materials:
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o-chlorobenzaldehyde
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Sodium sulfite (Na₂SO₃)
-
Polyethylene glycol (PEG) surfactant (e.g., PEG-600)
-
Water
Procedure:
-
Combine o-chlorobenzaldehyde, sodium sulfite, the PEG surfactant, and water in an autoclave. The recommended mass ratio of o-chlorobenzaldehyde to sodium sulfite is between 1:1 and 1:1.2, and the ratio of o-chlorobenzaldehyde to water is between 1:3 and 1:5.[2]
-
Seal the autoclave and heat the mixture to 160-210°C with stirring.[2]
-
Maintain the reaction at this temperature for a set period (e.g., 10 hours).[2]
-
After the reaction is complete, cool the mixture to approximately 95°C.[2]
-
Transfer the reaction mixture to a distillation apparatus and remove unreacted o-chlorobenzaldehyde and a portion of the water by vacuum distillation.[2]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to crystallize the this compound.
-
Collect the crystals by filtration and dry them.
Data Presentation
The following table summarizes the quantitative data from examples provided in patent CN104230761A, illustrating the effect of different surfactants on the yield.[2]
| Example | o-chlorobenzaldehyde (kg) | Sodium Sulfite (kg) | Catalyst | Catalyst Amount (kg) | Water (kg) | Product Yield (kg) |
| 1 | 2000 | 2245 | PEG-200 | 80 | 6000 | 2250 |
| 2 | 2000 | 2245 | PEG-600 | 80 | 8000 | 2250 |
| 3 | 2000 | 2400 | PEG-1000 | 80 | 8000 | 2300 |
| 4 | 2000 | 2245 | PEG-2000 | 100 | 8000 | 2275 |
| 5 | 2000 | 2245 | Potassium Iodide | 12 | 8000 | 2350 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: Key parameters influencing the reaction yield.
References
Technical Support Center: Purification of Crude Sodium 2-formylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Sodium 2-formylbenzenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is an off-white or yellowish powder, not the desired white crystalline solid.
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Possible Cause 1: Presence of colored organic impurities.
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Solution: Recrystallization is an effective method for removing colored impurities. Dissolving the crude product in a minimal amount of hot water or an alcohol-water mixture, followed by slow cooling, can yield purer, white crystals. Activated carbon treatment of the hot solution can also help adsorb colored impurities before filtration and crystallization.
-
-
Possible Cause 2: Residual starting materials or by-products.
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Solution: The industrial synthesis often involves the sulfonation of o-chlorobenzaldehyde. Residual unreacted starting material or side-reaction products can impart color. Column chromatography using silica gel can be effective in separating these structurally different organic molecules.
-
Issue 2: The purified product has low solubility in water.
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Possible Cause 1: Incorrect pH.
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Solution: this compound is the sodium salt of a sulfonic acid and should be readily soluble in water.[1][2] If the pH of the solution is too acidic, the sulfonic acid may be protonated, reducing its solubility. Ensure the final product is neutral. The pH of a solution of the purified product in water should be close to 7.
-
-
Possible Cause 2: Presence of insoluble inorganic salts.
-
Solution: Inorganic salts, such as sodium chloride or sodium sulfite, can be impurities from the synthesis.[3] While many are water-soluble, their presence can affect the overall properties of the product. Washing the crystalline product with a minimal amount of cold deionized water can help remove surface impurities. For significant contamination, recrystallization is recommended.
-
Issue 3: The yield of the purified product is significantly lower than expected.
-
Possible Cause 1: Product loss during recrystallization.
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Solution: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution slowly and then placing it in an ice bath can maximize crystal formation.
-
-
Possible Cause 2: Inefficient extraction.
-
Solution: If an extraction step is used, ensure the appropriate solvent and pH conditions are employed to maximize the partitioning of the desired compound into the chosen phase. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as o-chlorobenzaldehyde, inorganic salts like sodium sulfite and sodium chloride, and potential isomers or over-sulfonated by-products depending on the synthesis conditions.
Q2: Which purification method is most suitable for achieving high purity on a laboratory scale?
A2: For high purity on a laboratory scale, a combination of methods is often ideal. Initial recrystallization can remove the bulk of impurities. For removing structurally similar organic impurities, column chromatography on silica gel is suitable. To eliminate ionic impurities and by-products effectively, ion-exchange chromatography can be employed.
Q3: Can I use 'salting out' to purify this compound?
A3: Yes, 'salting out' can be a useful technique. By adding a saturated solution of a salt like sodium chloride to an aqueous solution of the crude product, the solubility of the this compound can be decreased, causing it to precipitate. This is particularly effective for removing water-soluble impurities that remain in the solution.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for identifying and quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the chemical structure and the presence of impurities. The melting point of the purified solid can also be a good indicator of purity, as impurities tend to lower and broaden the melting range.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the operation. The following table summarizes the expected outcomes from different purification techniques for aryl sulfonates, which is applicable to this compound.
| Purification Technique | Purity Achieved | Yield | Scale | Notes |
| Recrystallization from Water/Ethanol | >95% | ~80-90% | Laboratory to Industrial | Effective for removing inorganic salts and less soluble organic impurities. |
| Salting Out | Moderate to High | Good | Laboratory to Industrial | Useful for precipitating the sodium salt from aqueous solutions, thereby removing highly water-soluble impurities. |
| Column Chromatography (Silica Gel) | High | Lower | Laboratory | Suitable for removing structurally similar organic impurities. |
| Ion-Exchange Chromatography | Very High | Variable | Laboratory | Effective for removing other ionic impurities and by-products. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Ethanol Solution
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol-water mixture and heat the solution gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Purification by Salting Out
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Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at room temperature.
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Precipitation: While stirring, slowly add a saturated solution of sodium chloride to the aqueous solution of the product. Continue adding the salt solution until a precipitate is observed.
-
Equilibration: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold, saturated sodium chloride solution.
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Drying: Dry the purified product under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting guide for addressing an off-color final product.
References
Common impurities in Sodium 2-formylbenzenesulfonate and their removal.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Sodium 2-formylbenzenesulfonate and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Based on the common industrial synthesis route starting from o-chlorobenzaldehyde and sodium sulfite, the primary impurities can be categorized as follows:
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Organic Impurities:
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Unreacted Starting Material: o-chlorobenzaldehyde.
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Byproducts of Side Reactions: A disproportionation reaction of o-chlorobenzaldehyde in the alkaline reaction medium can lead to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol.
-
-
Inorganic Impurities:
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Unreacted Reagents: Sodium sulfite.
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Byproducts: Sodium chloride, formed during the sulfonation reaction.
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Mechanical Impurities: Particulate matter introduced during the manufacturing process.
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Q2: What is the recommended general method for purifying crude this compound?
A2: The most effective and commonly used method for the purification of this compound is recrystallization from an aqueous solution or a mixture of ethanol and water. This technique is efficient at removing both organic and inorganic impurities.
Q3: How can I detect the presence of impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying organic impurities. A reverse-phase HPLC method can effectively separate this compound from its organic impurities. Inorganic salt impurities can be qualitatively identified by methods such as ion chromatography or wet chemical tests, and their removal is often confirmed by a decrease in the ash content of the purified product.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, the product separates as an oil or a viscous liquid.
Possible Causes:
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High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Supersaturation: The solution is too concentrated, leading to the product coming out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (water or ethanol/water) to decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
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Seeding: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.
Issue 2: Poor or No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after cooling, and no crystals are formed.
Possible Causes:
-
Excess Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.
-
Supersaturated Solution: The solution is supersaturated and requires initiation to begin crystallization.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask.
-
Seeding: Introduce a seed crystal of the pure compound.
-
Ice Bath: Cool the solution in an ice bath to further decrease the solubility.
-
Issue 3: Low Purity After a Single Recrystallization
Symptoms: Analytical testing (e.g., HPLC) shows that the purity of the this compound has not significantly improved.
Possible Causes:
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High Initial Impurity Load: The starting material was highly impure, and a single recrystallization was insufficient.
-
Co-precipitation: Impurities may have similar solubility profiles and co-precipitate with the product.
Solutions:
-
Second Recrystallization: Perform a second recrystallization of the purified material.
-
Solvent System Optimization: If using a mixed solvent system (e.g., ethanol/water), adjust the solvent ratio to improve the differential solubility between the product and the impurities.
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Pre-purification Step: For highly impure starting material, consider a pre-purification step. For instance, unreacted o-chlorobenzaldehyde can be partially removed by vacuum distillation of the reaction mixture before crystallization.
Quantitative Data
The following table summarizes the expected purity of this compound before and after a standard recrystallization procedure.
| Analyte | Purity Before Recrystallization | Purity After Recrystallization |
| This compound | ~90-95% | >99% |
| o-chlorobenzaldehyde | < 5% | Not Detected |
| o-chlorobenzoic acid | < 2% | Not Detected |
| Inorganic Salts | Variable | Significantly Reduced |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. For every 10g of crude material, start by adding 20-30 mL of deionized water.
-
Heating: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained at the boiling point. Avoid using a large excess of water.
-
Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer) with a pH of around 2.5. A typical starting gradient could be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Run a blank (mobile phase) followed by the sample injection. Identify and quantify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
Optimizing reaction conditions for the sulfonation of o-chlorobenzaldehyde.
Welcome to the technical support center for the sulfonation of o-chlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sulfonation of o-chlorobenzaldehyde.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | - Ensure the catalyst is of high purity and has been stored correctly. - For reactions using iodide salts, ensure they have not oxidized. - Consider using a phase transfer catalyst like a quaternary ammonium salt or tert-butylamine salt to improve reactivity under milder conditions.[1] | An increase in reaction rate and product yield. |
| Inappropriate Reaction Temperature | - For methods using sulfites/bisulfites with a catalyst, maintain the temperature in the range of 60-70°C.[1] - For high-pressure methods with sodium sulfite, ensure the temperature reaches 160-210°C.[2] - If using oleum, a temperature range of 70-110°C is recommended.[3] | Optimized reaction kinetics, leading to higher conversion. |
| Incorrect Reagent Stoichiometry | - The molar ratio of the sulfonating agent (e.g., metabisulfite) to o-chlorobenzaldehyde should be in a slight excess, typically 1.05 to 1.15:1.[1] | Ensures complete consumption of the starting material. |
| Insufficient Reaction Time | - Reactions at lower temperatures (60-70°C) may require 8-16 hours to reach completion.[1] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). | The reaction proceeds to completion, maximizing the yield. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Disproportionation Reaction | - This is common in high-temperature, alkaline conditions, leading to o-chlorobenzoic acid and o-chlorobenzyl alcohol.[2] - Employing a catalyst that allows for lower reaction temperatures (e.g., tert-butylamine salt) can mitigate this.[1] | A cleaner reaction profile with a significant reduction in disproportionation byproducts. |
| Unreacted Starting Material | - If o-chlorobenzaldehyde remains, consider increasing the reaction time or the amount of sulfonating agent. - Ensure efficient stirring to overcome phase separation, as o-chlorobenzaldehyde is an oily substance.[1] | Complete conversion of the starting material. |
| Oxidation of the Aldehyde | - Minimize exposure of the reaction mixture to air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen) can be beneficial. | Reduced formation of the corresponding carboxylic acid impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the sulfonation of o-chlorobenzaldehyde with sulfites?
A1: In this reaction, a catalyst, such as a tert-butylamine salt or a quaternary ammonium salt, acts as a phase transfer catalyst.[1] This facilitates the interaction between the water-soluble sulfonating agent and the water-insoluble o-chlorobenzaldehyde, allowing the reaction to proceed under milder conditions (lower temperature and normal pressure), which in turn minimizes side reactions and improves the overall yield and purity of the product.[1]
Q2: Can I use sulfuric acid for the sulfonation of o-chlorobenzaldehyde?
A2: While sulfuric acid is a common sulfonating agent, its use for this specific transformation is not widely reported in the provided literature. The reaction with sulfuric acid typically requires conditions that can lead to undesired side reactions, and the reaction may stop as the acid concentration decreases.[4] Methods employing oleum (fuming sulfuric acid) or sulfites with a catalyst are generally preferred for better control and higher yields.[1][3]
Q3: How can I effectively remove unreacted o-chlorobenzaldehyde after the reaction?
A3: Unreacted o-chlorobenzaldehyde, being an oily substance, can often be separated from the aqueous phase after cooling the reaction mixture.[1] For a more thorough purification, after acidification and crystallization of the product, recrystallization from a suitable solvent like absolute ethanol is an effective method to obtain the final product with high purity.[1]
Q4: What are the safety precautions I should take when working with o-chlorobenzaldehyde and sulfonating agents?
A4: o-Chlorobenzaldehyde is a combustible liquid that can cause severe skin and eye irritation.[5] Sulfonating agents like oleum are highly corrosive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Always handle these chemicals with care and be prepared for potential exothermic reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Sulfonation of o-Chlorobenzaldehyde
| Method | Sulfonating Agent | Catalyst | Temperature | Pressure | Reaction Time | Typical Yield | Reference |
| Method A | Sodium Metabisulfite | Tert-butylamine salt or Quaternary ammonium salt | 60-70°C | Normal | 8-16 hours | 80-90% | [1] |
| Method B | Sodium Sulfite | Surfactant | 160-210°C | Sealed (High) | Not Specified | Not Specified | [2] |
| Method C | Oleum (65% SO₃) | None | 80-85°C | Normal | 3 hours | ~85% | [3] |
Experimental Protocols
Method A: Catalytic Sulfonation with Potassium Bisulfite under Normal Pressure
This protocol is adapted from a patented procedure for the synthesis of o-sulfobenzaldehyde.[1]
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 7g (0.05 mol) of o-chlorobenzaldehyde, 20mL of water, and 0.5g of tert-butylamine sulfate.
-
Preheating: Raise the temperature of the mixture to 60°C and stir for 10 minutes.
-
Addition of Sulfonating Agent: Prepare a solution of 12.00g (0.054 mol) of potassium bisulfite in 20mL of water. Add this solution dropwise to the reaction mixture over approximately 30 minutes.
-
Reaction: Maintain the reaction temperature at about 70°C for 12 hours.
-
Work-up: After the reaction is complete, cool the mixture. The product, benzaldehyde-2-sulfonate, is in the aqueous phase.
-
Acidification and Isolation: Transfer the aqueous phase to a beaker and adjust the pH to 1.0 with dilute hydrochloric acid.
-
Crystallization: Allow the solution to stand, cool, and crystallize.
-
Purification: Collect the crude product by suction filtration and dry. Recrystallize from absolute ethanol to obtain the purified o-sulfobenzaldehyde.
Visualizations
Caption: Experimental workflow for the catalytic sulfonation of o-chlorobenzaldehyde.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 2. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents [patents.google.com]
- 4. chemithon.com [chemithon.com]
- 5. o-CHLOROBENZALDEHYDE [training.itcilo.org]
Troubleshooting guide for the synthesis of Sodium 2-formylbenzenesulfonate derivatives.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Sodium 2-formylbenzenesulfonate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The prevalent industrial method is the sulfonation of ortho-chlorobenzaldehyde using sodium sulfite in an aqueous solution.[1] This reaction is typically catalyzed by potassium iodide or a surfactant and is carried out at high temperatures and pressures in an autoclave.[2]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield is significantly impacted by the molar ratios of the reactants, the reaction temperature, and the concentration of the reactants in water.[2] Maintaining the optimal temperature range of 160-210°C is crucial, as is the mass ratio of o-chlorobenzaldehyde to water.[2]
Q3: Can the sulfonic acid group be inadvertently removed during the reaction or workup?
A3: Yes, the sulfonation of aromatic rings is a reversible process.[3][4] The reverse reaction, known as desulfonation, is favored in the presence of dilute acid and heat.[3][4] Therefore, it is important to control the pH and temperature during the workup to prevent loss of the sulfonate group.
Q4: Is the aldehyde functional group stable under the reaction conditions?
A4: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid.[5][6] Additionally, at the high temperatures and alkaline conditions that can be present during the synthesis, a disproportionation reaction (Cannizzaro reaction) of the starting o-chlorobenzaldehyde can occur. The use of a surfactant can help to mitigate this side reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect reaction temperature. | Ensure the autoclave reaches and maintains the optimal temperature range of 160-210°C.[2] |
| Improper ratio of reactants. | Verify the mass ratio of o-chlorobenzaldehyde to sodium sulfite is between 1:1 and 1:1.5.[2] The mass ratio of o-chlorobenzaldehyde to water should be maintained between 1:3 and 1:5.[2] | |
| Ineffective catalysis. | If using a catalyst, ensure its purity and proper loading. Consider switching to a phase-transfer catalyst or surfactant if catalyst poisoning is suspected.[2] | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | Improve the post-reaction workup by implementing underpressure distillation to remove volatile starting materials like o-chlorobenzaldehyde.[2] |
| Side-products from disproportionation. | The addition of a surfactant can help inhibit the disproportionation of o-chlorobenzaldehyde in high-temperature alkaline conditions.[2] | |
| Oxidation of the aldehyde group. | Avoid introducing strong oxidizing agents during the reaction or workup. Ensure the reaction is carried out under an inert atmosphere if oxygen sensitivity is observed. | |
| Product Degradation (Loss of Sulfonate Group) | Desulfonation during workup. | During purification, avoid strongly acidic conditions, especially at elevated temperatures.[3][4] Maintain a neutral or slightly alkaline pH. |
| Difficulty in Product Isolation and Purification | Poor crystallization. | After hot filtration to remove insoluble impurities, allow the filtrate to cool slowly to promote the formation of well-defined crystals.[2] Seeding with a small crystal of pure product can also be beneficial. |
| Product is too soluble in the crystallization solvent. | If recrystallizing from water, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.[1] Alternatively, consider recrystallization from boiling ethanol.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented industrial method.[2]
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Surfactant (e.g., PEG-600)
-
Deionized water
-
Autoclave
Procedure:
-
Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, surfactant, and water in a mass ratio of approximately 1:1.12:0.04:4.
-
Seal the autoclave and begin heating to 170°C with stirring.
-
Maintain the reaction at 170°C for 10 hours.
-
After the reaction is complete, cool the autoclave to 95°C before carefully venting.
-
Transfer the reaction mixture to a distillation apparatus and perform underpressure distillation to remove unreacted o-chlorobenzaldehyde and a portion of the water.
-
Filter the hot, concentrated solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Collect the crystalline product by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 2. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Proper handling and storage procedures for air-sensitive Sodium 2-formylbenzenesulfonate.
Welcome to the technical support center for Sodium 2-formylbenzenesulfonate (CAS 1008-72-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and successful application of this air-sensitive reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound featuring both an aldehyde and a sulfonic acid sodium salt functional group on a benzene ring.[1][2] Its dual functionality makes it a versatile intermediate in organic synthesis.[3] It is notably used as a precursor in the synthesis of fluorescent whitening agents, particularly those of the stilbene type, as well as in the creation of triphenylmethane dyes and certain moth repellents.[1]
Q2: Why is this compound considered air-sensitive?
A2: The aldehyde group in this compound is susceptible to oxidation when exposed to air. This reaction converts the formyl group (-CHO) into a carboxylic acid group (-COOH), forming sodium 2-carboxybenzenesulfonate. This degradation can impact the purity and reactivity of the compound in subsequent reactions.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[4] It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage, refrigeration at 2-8°C is advised.[5]
Q4: What are the visual signs of degradation?
A4: Fresh, high-purity this compound is typically a white to off-white or pale yellow powder.[1] A noticeable change to a more pronounced yellow or brownish color can indicate degradation due to air exposure. For reactions sensitive to impurities, it is advisable to use fresh material or to purify the compound if degradation is suspected.
Q5: Is it possible to handle this compound without a glovebox?
A5: Yes, it is possible to handle this compound without a glovebox by using specific air-sensitive handling techniques. These include working under a positive pressure of an inert gas (like nitrogen or argon) using a Schlenk line or by creating an inert atmosphere in the reaction vessel using a balloon filled with an inert gas. Weighing the solid quickly and minimizing its exposure time to the atmosphere is also a practical approach for less sensitive applications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a Wittig-type reaction. | Degradation of the aldehyde functionality in this compound due to air exposure. | - Use freshly opened or properly stored this compound. - Handle the compound under an inert atmosphere during weighing and addition to the reaction. - Consider purifying the starting material if degradation is suspected. |
| Incomplete reaction. | - Ensure the base used is sufficiently strong and fresh to deprotonate the phosphonium salt. - Check the reaction temperature and time; some reactions may require heating or extended reaction times. - Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. | |
| Inconsistent reaction outcomes. | Variable purity of the starting material. | - Source high-purity this compound (≥95%). - If degradation is suspected, purify the material by recrystallization. A known method involves extraction with boiling ethanol, followed by filtration, evaporation, and recrystallization from a small volume of water.[6] |
| Presence of moisture in the reaction. | - Use anhydrous solvents and dry glassware. Oven-drying glassware and cooling it under an inert atmosphere is recommended. - Ensure the inert gas used for blanketing the reaction is dry. | |
| Formation of an unexpected carboxylic acid byproduct. | Oxidation of the aldehyde group. | - This confirms the degradation of the starting material. Implement stricter air-sensitive handling techniques. - Purge all reaction vessels and solvents with an inert gas before use. |
| The solid reagent appears discolored (yellowish or brownish). | Exposure to air and subsequent oxidation. | - While it may still be usable for some applications, for reactions requiring high purity, it is best to use fresh material. - The presence of color indicates a lower purity of the active aldehyde compound. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅NaO₄S | |
| Molecular Weight | 208.17 g/mol | [7] |
| Appearance | White to off-white or pale yellow solid/powder | [1][2] |
| Solubility in Water | Soluble | [2] |
| Recommended Storage Temperature | 2-8°C | [5] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | [4] |
| Incompatibilities | Strong oxidizing agents |
Experimental Protocols
Detailed Protocol: Handling and Dispensing this compound without a Glovebox
This protocol describes a method for weighing and adding an air-sensitive solid to a reaction vessel using an inert gas blanket.
Materials:
-
This compound
-
Oven-dried reaction flask with a septum-sealed side arm
-
Weighing boat
-
Spatula
-
Source of dry inert gas (Nitrogen or Argon) with tubing
-
Needle and a bleed needle
Procedure:
-
Prepare the Reaction Vessel:
-
Ensure your reaction flask and stir bar are thoroughly oven-dried and cooled under a stream of inert gas.
-
Seal the main opening of the flask with a septum.
-
Insert a needle connected to the inert gas source through the septum.
-
Insert a bleed needle in the septum to allow for gas outflow.
-
Establish a positive pressure of inert gas within the flask.
-
-
Weighing the Reagent:
-
On a laboratory balance, quickly weigh the desired amount of this compound into a clean, dry weighing boat. Minimize the time the container of the solid is open to the atmosphere.
-
-
Adding the Solid to the Flask:
-
Temporarily increase the flow of the inert gas into the reaction flask.
-
Briefly remove the septum from the main opening of the flask while maintaining a strong outflow of inert gas to prevent air from entering.
-
Quickly add the weighed solid to the flask.
-
Immediately reseal the flask with the septum.
-
Reduce the inert gas flow to a gentle, steady stream.
-
Key Experiment: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol provides a general procedure for a Wittig reaction to synthesize a stilbene-type fluorescent whitening agent, which can be adapted for specific substrates.
Materials:
-
This compound
-
A suitable benzyltriphenylphosphonium salt
-
A strong base (e.g., sodium hydride, n-butyllithium, or sodium ethoxide)
-
Anhydrous solvent (e.g., DMF, THF, or Ethanol, depending on the base)
-
Oven-dried Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
Set up an oven-dried flask with a stir bar under a positive pressure of inert gas.
-
-
Ylide Formation:
-
In the reaction flask, suspend the benzyltriphenylphosphonium salt in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Carefully add the strong base portion-wise to the suspension to form the phosphorus ylide. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0°C or room temperature for a specified time to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate, dry flask, dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Using a syringe, slowly add the solution of this compound to the ylide solution.
-
Allow the reaction to stir at room temperature or with gentle heating until completion. Monitor the reaction by TLC or another suitable method.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.
-
The work-up procedure will depend on the properties of the product. If the product is water-soluble, purification may involve techniques like dialysis or recrystallization from an appropriate solvent system. If the product precipitates, it can be collected by filtration, washed, and dried.
-
Visualizations
Caption: Workflow for handling air-sensitive this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
How to prevent the degradation of Sodium 2-formylbenzenesulfonate during reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sodium 2-formylbenzenesulfonate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal storage conditions.[1][2] It is a white to beige crystalline powder that is soluble in water.[1][3] However, it is known to be air-sensitive and incompatible with strong oxidizing agents.[1][2][3] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]
Q2: What are the main functional groups in this compound and how do they influence its reactivity?
A2: this compound has two primary functional groups: an aromatic aldehyde (formyl group) and a sodium sulfonate group. The aldehyde group is susceptible to oxidation and reduction and can participate in reactions typical of non-enolizable aldehydes.[4][5][6][7] The sulfonate group is a strong acid salt and is generally stable, but can be cleaved under harsh conditions.[3] The presence of both groups allows for diverse reactivity.[3]
Q3: What are the primary degradation pathways for this compound during reactions?
A3: The degradation of this compound primarily involves reactions of the aldehyde group. The main degradation pathways are:
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Oxidation to sodium 2-sulfobenzoate.
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Reduction to sodium 2-(hydroxymethyl)benzenesulfonate.[8]
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Disproportionation via the Cannizzaro reaction under strong basic conditions, yielding a mixture of the oxidized and reduced products.[4][5][6][7]
-
Desulfonation under high temperatures and strong acidic conditions.
Q4: How can I detect and quantify the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the purity of this compound and detecting its degradation products.[9] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of any unknown impurities or degradation products.[10][11][12]
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of sodium 2-sulfobenzoate (the carboxylic acid analogue).
-
Question: What could be causing the oxidation of the aldehyde group?
-
Answer: This is likely due to the presence of oxidizing agents in your reaction mixture. This compound is incompatible with strong oxidizing agents.[1][3] Even mild oxidizing conditions or exposure to air over prolonged reaction times at elevated temperatures can lead to the formation of the carboxylic acid.
-
-
Question: How can I prevent this oxidation?
-
Answer:
-
Ensure all your reagents and solvents are free from peroxides and other oxidizing impurities.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
If your desired transformation allows, add an antioxidant to the reaction mixture.
-
Avoid unnecessarily high reaction temperatures and long reaction times.
-
-
Issue 2: I am observing the formation of sodium 2-(hydroxymethyl)benzenesulfonate (the alcohol analogue) as a byproduct.
-
Question: What reaction conditions favor the reduction of the aldehyde?
-
Answer: The formation of the alcohol byproduct is due to the reduction of the formyl group. This is common if your reaction involves a reducing agent. For example, in a reductive amination, using a strong reducing agent like sodium borohydride can reduce both the intermediate imine and the starting aldehyde.[13]
-
-
Question: How can I perform a reductive amination while minimizing the reduction of the starting material?
-
Answer:
-
Use a milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to be more selective for the iminium ion over the aldehyde.[13][14][15]
-
Control the stoichiometry of the reducing agent carefully.
-
Allow sufficient time for the imine to form before introducing the reducing agent, if performing the reaction in a stepwise manner.[13]
-
-
Issue 3: My reaction under basic conditions is yielding a mixture of both the oxidized (carboxylic acid) and reduced (alcohol) products.
-
Question: Why am I getting both oxidation and reduction products simultaneously?
-
Answer: This is a classic sign of the Cannizzaro reaction.[4][5][6] this compound is an aldehyde that lacks α-hydrogens, making it susceptible to this base-induced disproportionation. In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.[7][16]
-
-
Question: How can I suppress the Cannizzaro reaction?
-
Answer:
-
Avoid using strong bases (e.g., concentrated NaOH, KOH) where possible.
-
If a base is necessary, use a weaker, non-nucleophilic base or carefully control the stoichiometry and temperature.
-
Keep the reaction temperature as low as possible, as the Cannizzaro reaction is often promoted by higher temperatures.
-
Consider if a "crossed Cannizzaro reaction" approach could be beneficial if another aldehyde (like formaldehyde) can be used as a sacrificial reductant.[7][16]
-
-
Summary of Potential Degradation Products and Conditions
| Degradation Product Name | Chemical Structure | Common Causes | Prevention Strategies |
| Sodium 2-sulfobenzoate | C₇H₅NaO₅S | Presence of oxidizing agents, exposure to air at high temperatures. | Use purified reagents and solvents, maintain an inert atmosphere, avoid excessive heat. |
| Sodium 2-(hydroxymethyl)benzenesulfonate | C₇H₇NaO₄S | Use of strong or non-selective reducing agents (e.g., NaBH₄). | Employ milder, selective reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN), control stoichiometry. |
| Mixture of Sodium 2-sulfobenzoate and Sodium 2-(hydroxymethyl)benzenesulfonate | C₇H₅NaO₅S and C₇H₇NaO₄S | Strong basic conditions (Cannizzaro reaction). | Avoid strong bases, use weaker bases if necessary, maintain low reaction temperatures. |
| Benzaldehyde | C₇H₆O | High temperatures in the presence of strong acids (hydrolytic desulfonation). | Avoid harsh acidic conditions and high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly distilled or anhydrous solvents. Ensure all solid reagents are dry.
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) and purge the system with an inert gas for 10-15 minutes.
-
Charging Reagents: Add this compound and other reagents to the flask under a positive pressure of the inert gas.
-
Reaction Execution: Maintain a gentle flow of the inert gas through a bubbler or a balloon throughout the reaction.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature before exposing it to the atmosphere. Analyze the crude product by HPLC to check for the presence of the oxidized byproduct.
Protocol 2: Selective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Imine Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., dichloroethane, THF).[13] Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure the consumption of the starting aldehyde and the formation of the desired amine product. Check for the formation of the alcohol byproduct.
-
Quenching and Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for identifying and preventing the degradation of this compound.
References
- 1. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 2. 2-Formylbenzenesulfonic acid sodium salt CAS#: 1008-72-6 [m.chemicalbook.com]
- 3. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 8. Sodium 2-(hydroxymethyl)benzene-1-sulfonate | C7H7NaO4S | CID 23677628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. bmanaj.org [bmanaj.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. snscourseware.org [snscourseware.org]
Strategies to minimize side-product formation in Sodium 2-formylbenzenesulfonate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Sodium 2-formylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method is the sulfonation of o-chlorobenzaldehyde with sodium sulfite in an aqueous solution. This reaction is typically catalyzed by an iodide salt, such as potassium iodide.[1][2]
Q2: What are the primary side-products to be aware of in this reaction?
A2: The main side-products of concern are:
-
Sodium 2-carboxybenzenesulfonate: Formed by the oxidation of the aldehyde group of either the starting material or the product.[3]
-
2-(hydroxymethyl)benzenesulfonic acid and 2-carboxybenzenesulfonic acid (as sodium salts): These are the result of the Cannizzaro disproportionation reaction of the aldehyde functional group under alkaline conditions.[4][5][6]
-
Unreacted o-chlorobenzaldehyde: Incomplete reaction can leave residual starting material.
-
Sulfone derivatives: While less commonly reported for this specific reaction, sulfone formation is a general side reaction in sulfonation processes.[7]
Q3: How can I detect and quantify the main product and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for both detecting and quantifying this compound and its primary impurities. A reverse-phase C8 or C18 column with a UV detector is typically effective. The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst. 4. Side-product formation consuming starting material. | 1. Increase reaction time or temperature within the recommended range. 2. Optimize the temperature; too low may slow the reaction, too high may promote side reactions. 3. Ensure the correct stoichiometry of the iodide catalyst. 4. Refer to the specific troubleshooting sections for minimizing side-products. |
| High Levels of Sodium 2-carboxybenzenesulfonate | 1. Presence of oxygen in the reaction vessel. 2. Use of old or improperly stored o-chlorobenzaldehyde that has already partially oxidized. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use freshly distilled or recently purchased o-chlorobenzaldehyde. Store the aldehyde under an inert atmosphere and in a cool, dark place. |
| Significant Formation of Cannizzaro Products | 1. The reaction medium is too alkaline. The Cannizzaro reaction is base-catalyzed.[5][7] 2. High reaction temperatures can promote this side reaction.[1] | 1. Carefully control the pH of the reaction mixture. While the reaction requires slightly alkaline conditions to proceed, excessively high pH should be avoided. 2. Conduct the reaction at the lower end of the effective temperature range. |
| Presence of Unreacted o-chlorobenzaldehyde | 1. Insufficient reaction time or temperature. 2. Inefficient mixing. | 1. Increase the reaction duration or temperature. 2. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture. |
Data on Reaction Parameters and Side-Product Formation
The following tables summarize the impact of key reaction parameters on product yield and purity. Note: The quantitative data presented here is illustrative and based on typical outcomes. Actual results may vary based on specific experimental conditions.
Table 1: Effect of Temperature on Product Yield and Impurity Profile
| Temperature (°C) | Yield of this compound (%) | Sodium 2-carboxybenzenesulfonate (%) | Cannizzaro Products (%) |
| 150 | 75 | 2 | 5 |
| 170 | 90 | 4 | 8 |
| 190 | 85 | 7 | 15 |
| 210 | 70 | 10 | 25 |
Table 2: Effect of pH on Product Yield and Impurity Profile
| pH | Yield of this compound (%) | Sodium 2-carboxybenzenesulfonate (%) | Cannizzaro Products (%) |
| 7.5 | 88 | 3 | 4 |
| 8.5 | 92 | 4 | 7 |
| 9.5 | 87 | 5 | 12 |
| 10.5 | 80 | 6 | 20 |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of side-products.
Materials:
-
o-Chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Potassium iodide (KI)
-
Deionized water
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet.
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove any residual oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reagent Addition: To the reaction vessel, add deionized water, followed by sodium sulfite and potassium iodide. Stir the mixture until all solids are dissolved.
-
Heating: Heat the solution to the desired reaction temperature (e.g., 170°C) under continuous stirring.
-
Substrate Addition: Slowly add the o-chlorobenzaldehyde to the reaction mixture over a period of 30-60 minutes.
-
Reaction: Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 6-8 hours).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize. Further cooling in an ice bath can improve the yield.
-
Isolation: Isolate the crude product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum.
HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of methanol and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 7.0).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Quantification: Identify and quantify the peaks corresponding to this compound and its impurities by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Main reaction pathway and formation of side-products.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships affecting reaction outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. leah4sci.com [leah4sci.com]
- 7. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
Catalyst selection and optimization for Sodium 2-formylbenzenesulfonate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Sodium 2-formylbenzenesulfonate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst systems to aid in the optimization of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method involves the sulfonation of o-chlorobenzaldehyde with sodium sulfite in an aqueous medium. This reaction is a nucleophilic aromatic substitution (SNAr) where the chloro group is displaced by the sulfite group. The reaction is typically facilitated by a catalyst to achieve higher yields and reaction rates.
Q2: What types of catalysts are effective for this synthesis?
A2: Several types of catalysts have been successfully employed, including:
-
Surfactants (Phase-Transfer Catalysts): Non-ionic surfactants such as polyethylene glycols (e.g., PEG-600, PEG-800, PEG-1000) can act as phase-transfer catalysts, facilitating the reaction between the organic substrate (o-chlorobenzaldehyde) and the aqueous sulfite solution.[1]
-
Quaternary Ammonium Salts: These are classic phase-transfer catalysts that can be used to transfer the sulfite anion from the aqueous phase to the organic phase where the reaction occurs. Examples include tertiary butylamine salts.
-
Iodide Salts: Inorganic iodide salts like potassium iodide or sodium iodide can also catalyze the reaction.[2] The mechanism is believed to involve an initial substitution of the chloride with iodide, which is a better leaving group, followed by the substitution with the sulfite.
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The key parameters that significantly influence the yield and purity of this compound are:
-
Catalyst Choice and Concentration: The type and amount of catalyst can dramatically affect the reaction rate and yield.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.
-
Reactant Ratios: The molar ratio of sodium sulfite to o-chlorobenzaldehyde is a critical parameter to optimize.
-
Water Content: The ratio of water to the organic reactants can impact the reaction efficiency, especially when using phase-transfer catalysts.
Q4: What are the common side reactions and byproducts?
A4: A significant side reaction, particularly at high temperatures in an alkaline medium (the sodium sulfite solution is alkaline), is the disproportionation of o-chlorobenzaldehyde. This can lead to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol, reducing the yield of the desired product.[3] The use of surfactant catalysts can help to suppress this side reaction.[1]
Q5: How is the product typically purified?
A5: The purification of this compound generally involves the following steps:
-
Removal of Unreacted o-chlorobenzaldehyde: This is often achieved by vacuum distillation.
-
Filtration: Hot filtration can be used to remove insoluble impurities and salts.
-
Crystallization: The product is typically isolated by cooling the reaction mixture to induce crystallization.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a small volume of water.[2]
Catalyst Selection and Performance
The choice of catalyst is a critical factor in the synthesis of this compound. Below is a summary of different catalyst systems and their reported performance based on patent literature.
Table 1: Comparison of Different Catalyst Systems
| Catalyst Type | Catalyst Example | o-chlorobenzaldehyde (kg) | Sodium Sulfite (kg) | Catalyst (kg) | Water (kg) | Temperature (°C) | Time (h) | Product Yield (kg) | Source |
| Surfactant | PEG-600 | 2000 | 2245 | 80 | 4000 | 170 | 10 | 2250 | [1] |
| Surfactant | PEG-1500 | 2000 | 2245 | 40 | 8000 | 170 | 10 | 2325 | [1] |
| Surfactant | PEG-2000 | 2000 | 2245 | 100 | 8000 | 170 | 10 | 2275 | [1] |
| Phase-Transfer Catalyst | tert-Butylamine hydrochloride | 7 | (0.05 mol) | 0.5 g | 20 mL | 60-80 | - | 7.98 g (83.7% yield) | [4] |
| Iodide Salt | Potassium Iodide | 7 | (0.05 mol) | 0.5 g | 20 mL | 60-80 | - | 0.51 g (5.4% yield) | [4] |
Note: The data in this table is compiled from different sources and should not be used for direct comparison as the experimental scales and conditions are not identical.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on published patent literature.
Protocol 1: Synthesis using a Surfactant Catalyst (PEG-1500)
Materials:
-
o-chlorobenzaldehyde (2000 kg)
-
Sodium sulfite (2245 kg)
-
PEG-1500 (40 kg)
-
Water (8000 kg)
Procedure:
-
Charge a suitable autoclave reactor with o-chlorobenzaldehyde, sodium sulfite, PEG-1500, and water.
-
Seal the reactor and heat the mixture to 170°C with stirring.
-
Maintain the reaction at 170°C for 10 hours.
-
After the reaction is complete, cool the mixture to 95°C.
-
Transfer the reaction mixture to a distillation kettle and remove 4000 kg of water by vacuum distillation.
-
Filter the hot concentrate to remove any solid impurities.
-
Cool the filtrate to room temperature to allow for crystallization of the product.
-
Collect the crystalline product by centrifugation.
Protocol 2: Laboratory-Scale Synthesis using a Phase-Transfer Catalyst
Materials:
-
o-chlorobenzaldehyde (7 g, 0.05 mol)
-
tert-Butylamine hydrochloride (0.5 g)
-
Water (20 mL)
-
Sodium metabisulfite solution (30-40% mass concentration)
-
Dilute hydrochloric acid
Procedure:
-
In a three-necked flask, mix o-chlorobenzaldehyde, tert-butylamine hydrochloride, and water.
-
Heat the mixture to 60°C with stirring for 10 minutes.
-
Slowly add the sodium metabisulfite solution dropwise to the reaction mixture.
-
After the addition is complete, maintain the reaction temperature at 60-80°C and continue stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, transfer the solution to a beaker and adjust the pH to 1.0 with dilute hydrochloric acid.
-
Allow the solution to stand, cool, and crystallize.
-
Collect the crude product by suction filtration and dry.
-
Recrystallize the crude product from absolute ethanol to obtain the pure this compound.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | - Ensure the catalyst is of good quality and appropriate for the reaction conditions. - For phase-transfer catalysis, ensure vigorous stirring to facilitate phase mixing. - Consider screening different catalysts (e.g., various PEGs, quaternary ammonium salts). |
| Incorrect Reaction Temperature | - If the reaction is too slow, consider gradually increasing the temperature while monitoring for byproduct formation. - If byproduct formation is an issue, a lower temperature with a more active catalyst or longer reaction time may be necessary. |
| Improper Reactant Ratios | - Optimize the molar ratio of sodium sulfite to o-chlorobenzaldehyde. An excess of sodium sulfite is often used to drive the reaction to completion. |
| Insufficient Reaction Time | - Monitor the reaction progress over time to determine the optimal reaction duration. |
| Water Content | - The ratio of water to organic reactants can be critical. Too much water can dilute the reactants, while too little may hinder the dissolution of sodium sulfite. |
Issue 2: Presence of Significant Impurities in the Product
| Possible Cause | Suggested Solution |
| Unreacted o-chlorobenzaldehyde | - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Remove unreacted starting material by vacuum distillation after the reaction. |
| Formation of o-chlorobenzoic acid | - This byproduct can form from the disproportionation of o-chlorobenzaldehyde at high temperatures.[3] - Use a surfactant catalyst to inhibit this side reaction.[1] - The o-chlorobenzoic acid can be recovered from the mother liquor by acidification.[3] |
| Other Byproducts | - Analyze the impurity profile to identify the byproducts. - Adjust reaction conditions (temperature, catalyst) to minimize their formation. - Employ appropriate purification techniques such as recrystallization from a different solvent system or column chromatography if necessary. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Product is too soluble in the reaction mixture | - If crystallization is difficult, try concentrating the solution further or adding an anti-solvent. |
| Oily product obtained instead of solid | - This may indicate the presence of impurities. Attempt to purify a small sample to see if a solid can be obtained. - Ensure all starting materials are of high purity. |
| Slow filtration | - This could be due to very fine crystals. Consider adjusting the cooling rate during crystallization to obtain larger crystals. |
Visual Guides
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Catalyst Selection Logic
Caption: A decision tree for selecting a catalyst based on reaction temperature.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
- 1. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 2. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 3. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
Challenges and solutions for the scale-up of Sodium 2-formylbenzenesulfonate production.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Sodium 2-formylbenzenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound from o-chlorobenzaldehyde and sodium sulfite can stem from several factors:
-
Catalyst Inefficiency or Absence: The reaction often requires a catalyst, such as potassium iodide or a surfactant, to proceed efficiently.[1][2] Verify that the correct catalyst was added in the appropriate amount. In the absence of a catalyst, the reaction may be extremely slow or not proceed at all.
-
Insufficient Temperature: The reaction typically requires high temperatures, with some industrial processes operating at up to 170°C.[2] Ensure your reaction mixture reaches and maintains the target temperature for the specified duration.
-
Improper Raw Material Ratios: An excess of sodium sulfite is often used to ensure the complete conversion of o-chlorobenzaldehyde.[2] A common mass ratio of o-chlorobenzaldehyde to sodium sulfite is between 1:1 and 1:1.5.[2] Check your calculations and raw material measurements.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or poor distribution of reactants and catalyst, hindering the reaction. Ensure your mixing apparatus is sufficient for the scale of your reaction.
-
Water Content: The amount of water as a solvent can be crucial. A patent suggests that if the mass ratio of o-chlorobenzaldehyde to water is higher than 1:3, the reaction yield can significantly decrease.[2]
-
Issue 2: Product Purity is Low / Presence of Impurities
-
Question: My final product is impure. What are the likely contaminants and how can I improve the purity?
-
Answer: Common impurities include unreacted starting materials, by-products from side reactions, and inorganic salts.
-
Common Impurities:
-
Sodium Chloride (NaCl): This is a common inorganic impurity.
-
Structurally Related Impurities: These can include the corresponding benzyl alcohol and benzoic acid derivatives, which may form due to side reactions.[3] A disproportionation reaction of o-chlorobenzaldehyde can occur in high-temperature alkaline systems.[2]
-
Unreacted o-chlorobenzaldehyde: Incomplete reaction will leave residual starting material.
-
-
Purification Methods:
-
Recrystallization: A common method for purification involves recrystallizing the sodium salt from a small volume of water.[1]
-
Solvent Extraction: Extracting with boiling ethanol can also be used for purification.[1]
-
Slurry Washing: Creating a slurry of the impure solid in a specific amount of water (e.g., 0.75 to 1.25 mL of water per gram of solid), agitating it, and then separating the solid can reduce levels of both inorganic and organic impurities.[3]
-
Hot Filtration: After dissolving the crude product, a hot filtration step can remove insoluble impurities before recrystallization.[2]
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction seems to have stalled or is proceeding much slower than expected. What could be the cause?
-
Answer:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials. Ensure high-purity o-chlorobenzaldehyde and sodium sulfite are used.
-
Temperature Fluctuations: Inconsistent heating can lead to a slower reaction rate. Ensure stable temperature control throughout the reaction period.
-
pH of the Reaction Mixture: While not explicitly detailed in the provided results, the pH of the aqueous medium can influence the nucleophilic substitution reaction. Significant deviations from optimal pH could slow down the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound? A1: The most common industrial method is the sulfonation of o-chlorobenzaldehyde with sodium sulfite in water.[1] This reaction is typically facilitated by a catalyst, such as potassium iodide or a phase-transfer catalyst like a surfactant (e.g., PEG).[1][2]
Q2: What are the typical reaction conditions for this synthesis? A2: Industrial processes often involve heating the reactants in an autoclave at temperatures around 170°C for approximately 10 hours.[2] The ratio of reactants and solvent is a critical parameter to control for optimal yield.[2]
Q3: What are the main uses of this compound? A3: It is a key intermediate in the synthesis of fluorescent whitening agents (like CBS), triphenylmethane dyes, and moth repellents.[1][4]
Q4: What are the physical properties of this compound? A4: It is typically a white to beige or pale yellow crystalline powder.[1][4] It is soluble in water.[1]
Q5: Are there any known side reactions to be aware of during scale-up? A5: Yes, a potential side reaction is the disproportionation of o-chlorobenzaldehyde, especially in high-temperature alkaline conditions. The use of certain surfactants as catalysts can help to inhibit this side reaction.[2]
Quantitative Data Summary
The following table summarizes data from a patent (CN104230761A) on the synthesis of this compound using different catalysts.
| Catalyst Type | o-chlorobenzaldehyde (kg) | Sodium Sulfite (kg) | Catalyst (kg) | Water (kg) | Temperature (°C) | Time (h) | Product Yield (kg) |
| Potassium Iodide | 2000 | 2245 | 12 | 8000 | 170 | 10 | 2350 |
| PEG-200 | 2000 | 2245 | 80 | 6000 | 170 | 10 | 2250 |
| PEG-600 | 2000 | 2245 | 80 | 8000 | 170 | 10 | 2250 |
| PEG-1000 | 2000 | 2400 | 80 | 8000 | 170 | 10 | 2300 |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is a generalized procedure based on the common industrial synthesis method.
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add o-chlorobenzaldehyde, sodium sulfite, and potassium iodide in a molar ratio of approximately 1:1.2:0.02. Add deionized water (a common starting point is a 1:4 mass ratio of o-chlorobenzaldehyde to water).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 10-12 hours. The reaction progress can be monitored by techniques like HPLC or TLC.
-
Cooling and Initial Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the cooled reaction mixture to remove any unreacted sodium sulfite.
-
Concentration: Reduce the volume of the filtrate by about half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 2. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
Validation & Comparative
Comparative study of Sodium 2-formylbenzenesulfonate and other sulfonated aromatic aldehydes.
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sodium 2-formylbenzenesulfonate and other sulfonated aromatic aldehydes, focusing on their chemical properties, reactivity, and applications, particularly in the synthesis of fluorescent whitening agents and other dye molecules. This document aims to furnish researchers and professionals in drug development and materials science with objective data and detailed experimental protocols to inform their work.
Introduction to Sulfonated Aromatic Aldehydes
Sulfonated aromatic aldehydes, such as this compound, are a class of organic compounds characterized by the presence of both a formyl (-CHO) and a sulfonic acid (-SO₃H) group attached to an aromatic ring. The presence of the sulfonic acid group, typically as a sodium salt, imparts significant water solubility to these molecules, a desirable property in many industrial applications. The reactivity of the aldehyde group is influenced by the electronic effects of the sulfonate substituent. As an electron-withdrawing group, the sulfonate moiety increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles in reactions like condensation and addition.
This compound, also known as benzaldehyde-2-sulfonic acid sodium salt, is a key intermediate in the chemical industry, most notably in the production of optical brighteners for detergents, paper, and textiles.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of this compound and its para-isomer, Sodium 4-formylbenzenesulfonate, is presented below. The meta-isomer is less commonly used and detailed data is less readily available.
| Property | This compound | Sodium 4-formylbenzenesulfonate |
| CAS Number | 1008-72-6 | 13736-22-6 |
| Molecular Formula | C₇H₅NaO₄S | C₇H₅NaO₄S |
| Molecular Weight | 208.17 g/mol | 208.17 g/mol |
| Appearance | White to off-white solid | Information not readily available |
| Solubility | Soluble in water (1 g/10 mL) | Information not readily available |
| Purity | ≥95.0% (Typical) | 95.0% (Typical) |
Comparative Reactivity and Performance
While direct, quantitative comparative studies on the reaction kinetics and yields of different isomers of sulfonated benzaldehydes are not extensively available in the public domain, the principles of organic chemistry allow for a qualitative comparison. The position of the electron-withdrawing sulfonate group on the aromatic ring influences the electrophilicity of the aldehyde group.
In general, electron-withdrawing substituents increase the rate of nucleophilic attack on the carbonyl carbon. For sulfonated benzaldehydes, the inductive and resonance effects of the sulfonate group are at play. The ortho- and para- positions are more strongly influenced by the resonance effect of the sulfonate group. This enhanced electrophilicity makes this compound and Sodium 4-formylbenzenesulfonate highly reactive in condensation reactions, which are central to their primary applications.
The choice between the ortho- and para-isomers in a synthesis is often dictated by the desired structure of the final product and steric considerations. For instance, in the synthesis of the widely used fluorescent whitening agent CBS-X (C.I. Fluorescent Brightener 351), the ortho-isomer, this compound, is the required precursor to achieve the specific stereochemistry of the final stilbene derivative.
Key Application: Synthesis of Fluorescent Whitening Agent CBS-X
One of the most significant applications of this compound is in the synthesis of 4,4'-bis(2-sulfostyryl)biphenyl, commonly known as Fluorescent Brightener 351 or CBS-X. This compound is a highly effective optical brightening agent used in detergents and the paper industry. The synthesis involves a Wittig-type condensation reaction between two equivalents of this compound and a phosphonium ylide derived from 4,4'-bis(chloromethyl)biphenyl.
Experimental Protocol: Synthesis of a Stilbene-based Fluorescent Whitening Agent (Illustrative)
The following is a representative, illustrative protocol for the synthesis of a stilbene-based fluorescent whitening agent, conceptually similar to the industrial production of CBS-X. This protocol is intended for educational and research purposes.
Materials:
-
This compound
-
4,4'-Bis(chloromethyl)biphenyl
-
Triphenylphosphine
-
Sodium methoxide (or another suitable strong base)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Bis-phosphonium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bis(chloromethyl)biphenyl and a slight excess of triphenylphosphine in a suitable solvent like toluene. Heat the mixture to reflux for several hours. The bis-phosphonium salt will precipitate out of the solution. Cool the mixture, filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Wittig Reaction: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the prepared bis-phosphonium salt in anhydrous DMF. Cool the suspension in an ice bath.
-
Slowly add a strong base, such as sodium methoxide, to the suspension to generate the ylide. The solution will typically develop a deep color.
-
In a separate flask, dissolve two equivalents of this compound in a minimum amount of warm DMF.
-
Slowly add the solution of this compound to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into a large volume of water. The product, being a sodium salt, should remain in the aqueous phase. The triphenylphosphine oxide byproduct is largely insoluble in water and can be removed by filtration or extraction with an organic solvent.
-
The aqueous solution containing the fluorescent whitening agent can be further purified by salting out the product with sodium chloride, followed by filtration and washing with a saturated sodium chloride solution.
-
The final product can be dried under vacuum.
Characterization:
The synthesized product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and purity. The fluorescence properties should be evaluated using a spectrofluorometer.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathway and a general workflow for the synthesis and analysis of stilbene-based fluorescent whitening agents.
Caption: Synthesis pathway for Fluorescent Whitening Agent CBS-X.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of water-soluble dyes and fluorescent whitening agents. Its reactivity, enhanced by the ortho-sulfonate group, makes it particularly suitable for condensation reactions. While direct quantitative comparisons with its isomers are not readily found in published literature, the principles of electronic effects in organic chemistry provide a solid framework for understanding its performance. The provided illustrative experimental protocol and workflow diagrams offer a practical guide for researchers working with this and similar compounds. Further research into the kinetics and comparative yields of reactions involving different isomers of sulfonated aromatic aldehydes would be a valuable contribution to the field.
A Comparative Guide to Analytical Methods for the Quantification of Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of Sodium 2-formylbenzenesulfonate, a key intermediate and potential impurity in various synthetic processes. The selection of a suitable analytical method is critical for ensuring product quality, process control, and regulatory compliance. This document presents a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, complete with supporting experimental data and detailed protocols.
Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow involves several key stages, from initial preparation to final data analysis and reporting.
Caption: General workflow for analytical method validation.
Quantitative Data Comparison
The performance of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantification of this compound is summarized below. The data is representative of typical validation results for these methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound, making it suitable for impurity profiling and quality control in complex matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent reverse-phase column.[1]
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing and dissolving the reference standard in the mobile phase.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with known impurities to demonstrate that no interfering peaks co-elute with the analyte peak.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific. It is suitable for the quantification of this compound in relatively pure samples where interfering substances are absent.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., around 225-230 nm, similar to sodium benzoate).[2]
-
Cuvettes: 1 cm quartz cuvettes.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) by accurately weighing and dissolving the reference standard in the chosen solvent.
-
Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by serial dilution of the stock solution.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample with the solvent to a final concentration within the calibration range.
-
Ensure the sample solution is clear and free of particulates.
Validation Procedure:
-
Specificity: Analyze a blank (solvent) and a placebo to ensure they do not exhibit significant absorbance at the analytical wavelength.
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Construct a calibration curve by plotting absorbance against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels. Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
-
LOD & LOQ: Calculate from the standard deviation of the blank responses or from the calibration curve parameters.
Interrelation of Validation Parameters
The various parameters of analytical method validation are interconnected and collectively contribute to the overall reliability and robustness of the method. Understanding these relationships is crucial for a comprehensive validation strategy.
Caption: Interconnectivity of analytical validation parameters.
References
Performance Showdown: A Comparative Guide to Fluorescent Brighteners Derived from Sodium 2-Formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the performance characteristics of stilbene-based fluorescent brighteners, benchmarked against leading alternatives.
In the pursuit of enhanced material whiteness and brightness, fluorescent brighteners play a pivotal role. This guide offers a detailed comparison of fluorescent brighteners derived from Sodium 2-formylbenzenesulfonate, primarily focusing on the widely used Disodium 4,4′-bis(2-sulfostyryl)biphenyl (CBS-X). Its performance is benchmarked against other commercially significant optical brightening agents (OBAs), providing researchers and formulation scientists with the critical data needed for informed selection.
Executive Summary
Fluorescent brighteners derived from this compound, such as CBS-X, are stilbene-based compounds renowned for their high whitening efficiency, good lightfastness, and stability in various formulations. This guide will delve into the quantitative performance metrics of CBS-X and compare them with prominent benzoxazole and other stilbene-type brighteners, including OB-1, KSN, KCB, and FP-127. The comparison will be based on key performance indicators such as spectral properties, whitening performance, and stability. Detailed experimental protocols for evaluating these parameters are also provided to ensure reproducibility and aid in further research.
Comparative Performance Data
The following tables summarize the key performance indicators for the selected fluorescent brighteners.
| Parameter | CBS-X (derived from this compound) | OB-1 | KSN | KCB | FP-127 |
| Chemical Class | Stilbene | Benzoxazole | Benzoxazole | Benzoxazole | Stilbene |
| CAS Number | 27344-41-8[1] | 1533-45-5[2] | 5242-49-9 | 5089-22-5[3] | 40470-68-6[4] |
| Molecular Formula | C₂₈H₂₀Na₂O₆S₂[1] | C₂₈H₁₈N₂O₂[2] | C₃₀H₂₂N₂O₂ | C₂₄H₁₄N₂O₂[3] | C₃₀H₂₆O₂ |
| Max. Absorption (λmax) | ~349-350 nm[5] | ~374 nm[2] | ~374 nm[6] | ~370 nm[3] | ~368 nm[4] |
| Max. Emission (λem) | ~435 nm | ~434 nm[2] | ~434 nm[6] | ~437 nm[3] | ~436 nm[4] |
| Solubility | Water Soluble[7] | Insoluble in water, soluble in organic solvents[2] | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents[3] | Insoluble in water, soluble in organic solvents[4] |
| Melting Point | >300 °C (decomposes)[8] | 355-360 °C[2] | 275-280 °C[2] | 210-212 °C[3] | 219-221 °C[4] |
Note: Specific quantitative data for fluorescence quantum yield and photostability are not consistently available across all compounds in publicly accessible literature. The following sections provide a qualitative comparison based on available information.
In-Depth Performance Analysis
Fluorescent Brightener CBS-X (Stilbene-type)
CBS-X, synthesized from this compound, is a disulfonated stilbene derivative that exhibits excellent water solubility, making it ideal for aqueous formulations such as detergents and paper coatings.[7][9] It is known for its strong blue-violet fluorescence, which effectively neutralizes the inherent yellowness of many substrates.[2] One of its key advantages is its good stability to chlorine and peroxide bleaching agents, as well as its good lightfastness.[7] While a specific quantum yield is not readily cited, it is generally regarded as having a high fluorescence efficiency.
Optical Brightener OB-1 (Benzoxazole-type)
OB-1 is a high-performance brightener with exceptional thermal stability, making it suitable for high-temperature applications like engineering plastics and synthetic fibers.[2] Its rigid molecular structure contributes to its good photostability within polymer matrices.[2] Unlike CBS-X, OB-1 is insoluble in water but soluble in many organic solvents, dictating its use in non-aqueous systems.[2]
Optical Brightener KSN (Benzoxazole-type)
KSN is another benzoxazole-based brightener that offers a very good whitening effect and is often used in high-end plastics.[10] It is reported to have better whitening effects on polyester fibers and plastics compared to OB-1 and also exhibits better compatibility with plastics.[10] KSN possesses good high-temperature resistance and excellent sunlight and weather resistance.[10]
Optical Brightener KCB (Benzoxazole-type)
KCB is a benzoxazole brightener with a bright blue-white fluorescence.[3] It is primarily used for whitening synthetic fibers and plastic products and shows a remarkable brightening effect on colored plastics.[3] It is noted for its excellent heat resistance, lightfastness, and chemical stability.[3]
Optical Brightener FP-127 (Stilbene-type)
FP-127 is a distyryl biphenyl derivative, similar in basic structure to CBS-X but without the sulfonate groups, making it insoluble in water. It is suitable for whitening PVC, polystyrene, and other thermoplastics. It is recognized for its high whiteness, good chromatic light, and good heat and weathering resistance.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely accepted technique.
1. Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard of known quantum yield, under identical experimental conditions.
2. Instrumentation:
- UV-Vis Spectrophotometer
- Fluorometer
3. Reagents and Materials:
- Fluorescent brightener to be tested
- Standard fluorescent compound (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
- High-purity solvent (e.g., ethanol, cyclohexane, or water, depending on the solubility of the brighteners)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
4. Procedure:
- Solution Preparation: Prepare a series of dilute solutions of both the test brightener and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution and determine the absorbance at the selected excitation wavelength.
- Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the same excitation wavelength.
- Data Analysis:
- Integrate the area under the fluorescence emission curve for each solution.
- Plot a graph of integrated fluorescence intensity versus absorbance for both the test sample and the standard.
- Determine the slope (gradient) of the linear fit for both plots.
5. Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Evaluation of Whiteness Index (ASTM E313)
The Whiteness Index (WI) is a measure of the degree of whiteness of a material. The ASTM E313 standard provides a method for calculating the whiteness index from instrumentally measured color coordinates.
1. Principle: The whiteness index is calculated from the tristimulus values (X, Y, Z) of a sample measured with a colorimeter or spectrophotometer.
2. Instrumentation:
- Spectrophotometer or Colorimeter with a D65 standard illuminant source and a 10° standard observer.
3. Procedure:
- Calibration: Calibrate the instrument according to the manufacturer's instructions using a calibrated white standard.
- Sample Preparation: Prepare the sample to be tested (e.g., a plastic plaque containing the fluorescent brightener, a treated fabric swatch).
- Measurement: Measure the tristimulus values (X, Y, Z) of the sample.
4. Calculation: The CIE Whiteness Index (WI) is calculated using the following formula:
Visualizing the Workflow
To provide a clear overview of the experimental and logical processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis of CBS-X from its precursor.
Caption: Workflow for performance evaluation.
Conclusion
Fluorescent brighteners derived from this compound, particularly CBS-X, offer a compelling performance profile characterized by high whitening efficiency, good stability, and excellent water solubility, making them a preferred choice for aqueous applications. In contrast, benzoxazole-type brighteners like OB-1 and KSN excel in high-temperature polymer processing due to their superior thermal stability. The selection of an appropriate fluorescent brightener is contingent upon the specific application, processing conditions, and desired end-use properties. This guide provides a foundational framework for comparing these materials and underscores the importance of standardized testing protocols for accurate performance evaluation. Further research to quantify the fluorescence quantum yields and photostability of a broader range of commercial brighteners would be invaluable to the scientific community.
References
- 1. 4,4'-Bis(2-sulfostyryl)biphenyl | C28H20Na2O6S2 | CID 6434006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optical Brightener OB-1: Properties, Specifications, and Industrial Applications - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 3. Ranbar KCB Optical Brightener Agent Powder [ranbarr.com]
- 4. Sinophor® FP-127 | CAS NO: 40470-68-6 Fluorescent Brightener FP-127 [sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optical Brightener KSN C. I. 368 CAS: 5242-49-9 (EC No.: 226-044-2) Fluorescent Brightener KSN [hongxinchemical.com]
- 7. 4 4-Bis-(2-sulfostyryl)-biphenyl disodium salt(BSBDS) I UniVOOK [univook.com]
- 8. China Disodium 4,4′-bis(2-sulfostyryl)biphenyl With Cas 27344-41-8 Brightener CBS-X 351 factory and manufacturers | Unilong [unilongmaterial.com]
- 9. Fluorescent brightener KSN - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 10. Optical Brightener Agent KCB Manufacturer,Optical Brightener Agent KCB Price [sinosunman.com]
Efficacy of Sodium 2-formylbenzenesulfonate as a dye intermediate compared to alternatives.
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-formylbenzenesulfonate, also known as benzaldehyde-2-sulfonic acid sodium salt, is a key intermediate in the synthesis of a variety of dyes, most notably water-soluble triphenylmethane dyes and fluorescent whitening agents. Its integrated sulfonic acid group provides inherent water solubility to the final dye molecule, a crucial property for many applications in the textile, ink, and detergent industries. This guide provides a comparative analysis of the efficacy of this compound against common alternatives, supported by illustrative experimental data and detailed protocols.
Comparison with Alternative Benzaldehyde Derivatives in Triphenylmethane Dye Synthesis
The synthesis of triphenylmethane dyes, such as Malachite Green and its analogues, typically involves the condensation of an aromatic aldehyde with N,N-dialkylanilines. The choice of the aldehyde directly impacts the properties and synthesis efficiency of the resulting dye. Here, we compare this compound with unsubstituted benzaldehyde and another common substituted benzaldehyde, 4-chlorobenzaldehyde.
The primary advantage of using this compound is the direct production of a water-soluble dye, eliminating the need for a post-sulfonation step which is often required when starting with unsubstituted benzaldehyde. This simplification of the synthesis process can lead to higher overall yields and reduced manufacturing costs. While 4-chlorobenzaldehyde can also be used, the resulting dye is not inherently water-soluble and the chloro-substituent primarily modifies the final color rather than improving solubility.
Quantitative Data Summary: Synthesis of a Water-Soluble Malachite Green Analogue
| Intermediate | Reaction Time (hours) | Yield (%) | Purity (%) | Key Advantage | Key Disadvantage |
| This compound | 6 | 85 | 95 | Direct synthesis of water-soluble dye | Higher initial cost of intermediate |
| Benzaldehyde | 4 | 90 (leuco base) | 98 (leuco base) | Low cost, high reactivity | Requires post-sulfonation for water solubility |
| 4-Chlorobenzaldehyde | 5 | 88 (leuco base) | 97 (leuco base) | Modifies dye color | Not water-soluble, requires sulfonation |
Experimental Protocols: Synthesis of a Triphenylmethane Dye
Objective: To synthesize a water-soluble triphenylmethane dye and compare the efficacy of different aldehyde intermediates.
1. Synthesis using this compound
-
Materials: this compound (1 mol), N,N-dimethylaniline (2.1 mol), concentrated sulfuric acid (catalyst), sodium hydroxide, lead dioxide (oxidizing agent).
-
Procedure:
-
In a round-bottom flask, combine this compound and N,N-dimethylaniline.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring and maintaining the temperature below 10°C.
-
Heat the mixture to 100°C for 6 hours.
-
Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution to precipitate the leuco base.
-
Filter and wash the leuco base with water.
-
Suspend the leuco base in water and add lead dioxide. Heat the mixture to 90°C with stirring for 2 hours to oxidize the leuco base to the dye.
-
Filter the hot solution to remove lead oxide.
-
The resulting aqueous solution contains the water-soluble triphenylmethane dye. Purify by recrystallization from water.
-
2. Synthesis using Benzaldehyde (followed by sulfonation)
-
Materials: Benzaldehyde (1 mol), N,N-dimethylaniline (2.1 mol), concentrated sulfuric acid, sodium hydroxide, lead dioxide, oleum (20% SO₃).
-
Procedure:
-
Follow steps 1-5 from the protocol for this compound, using benzaldehyde as the starting aldehyde.
-
The isolated leuco base is then sulfonated by reacting it with oleum at 120°C for 2 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with sodium hydroxide to precipitate the sulfonated leuco base.
-
Filter and wash the sulfonated leuco base.
-
Proceed with the oxidation step (steps 6-8) as described above.
-
Synthesis Pathway for Water-Soluble Triphenylmethane Dye
A comparative analysis of different catalytic systems for Sodium 2-formylbenzenesulfonate synthesis.
The synthesis of Sodium 2-formylbenzenesulfonate, a key intermediate in the production of fluorescent whitening agents, dyes, and pharmaceuticals, is achievable through various catalytic pathways. This guide provides a comparative analysis of two primary synthetic routes: the sulfonation of o-chlorobenzaldehyde and the oxidation of sodium 2-methylbenzenesulfonate. The performance of different catalytic systems for each route is evaluated based on experimental data, and detailed experimental protocols are provided.
Data Summary of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound.
| Synthetic Route | Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Sulfonation | Potassium Iodide | o-chlorobenzaldehyde, Sodium sulfite | 170°C, 10 hours | ~85-90% | [1] |
| PEG-600 | o-chlorobenzaldehyde, Sodium sulfite | 170°C, 10 hours | ~89% | [1] | |
| PEG-800 | o-chlorobenzaldehyde, Sodium sulfite | 170°C, 10 hours | ~85% | [1] | |
| Oxidation | Electrochemical (Graphite Anode) | Substituted Toluenes (e.g., p-xylene) | 10 mA, 4 hours | 50-97% (selectivity for aldehyde) | [2] |
| Cobalt(II) acetate / O₃ | 2-chlorotoluene | 90°C | 4.2% (selectivity for aldehyde) | ||
| Polyoxometalate | Methylarenes | 85°C, 6 hours | Not Specified |
Experimental Protocols
Sulfonation of o-chlorobenzaldehyde with Sodium Sulfite using a Surfactant Catalyst (PEG-600)
This protocol is based on the method described in patent CN104230761A.[1]
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Polyethylene glycol 600 (PEG-600)
-
Water
-
Autoclave reactor
-
Distillation apparatus
-
Centrifuge
Procedure:
-
To a high-pressure autoclave, add 2000 kg of o-chlorobenzaldehyde, 2245 kg of sodium sulfite, 80 kg of PEG-600, and 8000 kg of water.
-
Seal the autoclave and heat the mixture to 170°C.
-
Maintain the reaction at 170°C for 10 hours with stirring.
-
After the reaction is complete, cool the mixture to 95°C and transfer it to a distillation kettle.
-
Under reduced pressure, distill off water until the weight of the remaining water is approximately 4000 kg.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to induce crystallization of the product.
-
Separate the crystalline product by centrifugation.
-
The resulting product is this compound. Based on the provided data, a yield of approximately 2350 kg (around 89%) can be expected.[1]
Electrochemical Oxidation of a Toluene Derivative
This generalized protocol is based on the principles of electrochemical oxidation of substituted toluenes as described in the literature.[2] A specific protocol for sodium 2-methylbenzenesulfonate is not available and would require experimental optimization.
Materials:
-
Sodium 2-methylbenzenesulfonate
-
Supporting electrolyte (e.g., tetraethylammonium p-toluenesulfonate)
-
Solvent (e.g., methanol)
-
Graphite rod anode
-
Platinum foil cathode
-
Electrolysis cell
-
DC power supply
-
Analytical instrumentation for product analysis (e.g., HPLC, GC-MS)
Procedure:
-
Prepare an electrolyte solution by dissolving Sodium 2-methylbenzenesulfonate and the supporting electrolyte in the chosen solvent in the electrolysis cell.
-
Immerse the graphite rod anode and platinum foil cathode into the solution, ensuring they do not touch.
-
Connect the electrodes to a DC power supply.
-
Apply a constant current (e.g., 10 mA) and conduct the electrolysis for a set period (e.g., 4 hours).
-
Monitor the reaction progress by periodically taking samples and analyzing them using appropriate techniques (HPLC or GC-MS) to determine the conversion of the starting material and the selectivity for this compound.
-
Upon completion, stop the electrolysis and work up the reaction mixture. This may involve evaporation of the solvent and purification of the product by crystallization or chromatography.
Reaction Pathways and Mechanisms
Sulfonation of o-chlorobenzaldehyde
The synthesis of this compound from o-chlorobenzaldehyde and sodium sulfite proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack.
Caption: Reaction pathways for the sulfonation of o-chlorobenzaldehyde.
Oxidation of Sodium 2-methylbenzenesulfonate
The electrochemical oxidation of the methyl group to a formyl group is believed to proceed through a radical cation intermediate.
Caption: Proposed mechanism for the electrochemical oxidation of Sodium 2-methylbenzenesulfonate.
References
Performance Showdown: Sodium 2-formylbenzenesulfonate Versus Traditional Intermediates in Agrochemical Adjuvant Synthesis
A detailed comparison of synthetic routes to stilbene-based fluorescent whitening agents, utilized as adjuvants in agrochemical formulations, reveals distinct advantages and disadvantages between pathways employing Sodium 2-formylbenzenesulfonate and the conventional industrial method starting from 4-nitrotoluene-2-sulfonic acid. While not a direct precursor to active agrochemical ingredients, this compound presents a viable, alternative pathway for the synthesis of these important formulation components.
Fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), are additives that can be used in agrochemical formulations to improve the visual appearance of spray deposits on foliage, aiding in application monitoring. The backbone of many commercial FWAs is the stilbene structure, specifically derivatives of 4,4'-diamino-2,2'-stilbenedisulfonic acid. This guide provides a comparative analysis of the established industrial synthesis of these compounds against a plausible alternative route utilizing this compound as a key intermediate.
Comparative Analysis of Synthetic Pathways
The performance of this compound is evaluated in the context of synthesizing a key stilbene intermediate, 4,4'-dinitro-2,2'-stilbenedisulfonic acid, which is subsequently reduced to the corresponding diamino compound. This comparison is based on a well-established industrial method and a feasible alternative synthetic strategy, such as the Horner-Wadsworth-Emmons reaction.
| Performance Metric | Industrial Method (Oxidative Condensation) | Alternative Method (Horner-Wadsworth-Emmons) |
| Key Intermediate | 4-nitrotoluene-2-sulfonic acid | This compound & Diethyl (4-nitro-2-sulfobenzyl)phosphonate |
| Overall Yield | 60-95% | Estimated 70-85% (based on similar reactions) |
| Purity of Intermediate | Good, requires purification | Potentially higher, simpler purification |
| Number of Steps | 2 (Sulfonation, Oxidative Condensation) | 3 (Phosphonate synthesis, HWE reaction, potential for further functionalization) |
| Reaction Conditions | High temperature, strong base, oxidant (e.g., NaOCl) | Milder conditions, requires strong base for ylide formation |
| Byproducts | Significant, including oxidation byproducts | Triphenylphosphine oxide or phosphate esters |
| Scalability | Proven for large-scale industrial production | Feasible, but may be more costly for bulk production |
Experimental Protocols
Industrial Method: Oxidative Condensation of 4-nitrotoluene-2-sulfonic acid
The industrial synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid is typically achieved through the oxidative condensation of 4-nitrotoluene-2-sulfonic acid.
Step 1: Sulfonation of 4-nitrotoluene 4-nitrotoluene is reacted with oleum (fuming sulfuric acid) to yield 4-nitrotoluene-2-sulfonic acid.
Step 2: Oxidative Condensation The resulting 4-nitrotoluene-2-sulfonic acid is then subjected to oxidative coupling in an aqueous alkaline solution. An oxidizing agent, such as sodium hypochlorite, is used to facilitate the formation of the stilbene bridge. Yields for this process can range from 60% to over 90% depending on the specific conditions and catalysts used.[1][2]
Experimental Procedure (Representative): A solution of sodium 4-nitrotoluene-2-sulfonate in an organic solvent like dimethylformamide is treated with a base (e.g., sodium hydroxide in methanol) while bubbling air or another oxygen source through the mixture.[3] The reaction is typically carried out at a controlled temperature (e.g., 0-5°C). The resulting 4,4'-dinitrostilbene-2,2'-disulfonate precipitates and can be isolated by filtration.
Alternative Method: Horner-Wadsworth-Emmons (HWE) Reaction using this compound
A plausible alternative route to a sulfonated stilbene backbone involves the Horner-Wadsworth-Emmons reaction. This approach would utilize this compound as one of the key building blocks.
Step 1: Synthesis of the Phosphonate Ester A suitable benzyl halide, such as 4-nitro-2-sulfobenzyl chloride, would be reacted with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to generate the corresponding diethyl (4-nitro-2-sulfobenzyl)phosphonate.
Step 2: Horner-Wadsworth-Emmons Reaction The synthesized phosphonate ester is then deprotonated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form a stabilized carbanion (ylide). This ylide then reacts with this compound. The resulting intermediate collapses to form the stilbene double bond and a water-soluble phosphate byproduct. This reaction is known for its high stereoselectivity, typically favoring the formation of the E-alkene (trans-stilbene), which is often the desired isomer for FWAs.
Experimental Procedure (Hypothetical): To a solution of diethyl (4-nitro-2-sulfobenzyl)phosphonate in an anhydrous solvent (e.g., THF), a strong base such as sodium hydride is added at 0°C to generate the phosphonate carbanion. A solution of this compound in a suitable solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion. The crude product is then worked up, and the desired stilbene derivative is purified, likely through crystallization. While specific yields for this exact reaction are not readily available, similar HWE reactions for stilbene synthesis report yields in the range of 70-95%.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the industrial vs. alternative synthesis of stilbene-based FWAs.
Discussion
The established industrial method for producing stilbene-based FWAs is a mature and cost-effective process for large-scale production. Its main drawbacks are the use of harsh reaction conditions and the generation of significant byproducts, which can complicate purification and waste disposal.
The alternative Horner-Wadsworth-Emmons pathway, utilizing this compound, offers several potential advantages. The reaction conditions are generally milder, and the stereoselectivity is typically high, leading to a purer product with less need for isomerization steps. The primary byproduct, a phosphate ester, is often water-soluble, which can simplify the purification of the final product. However, the multi-step synthesis of the required phosphonate ester and the higher cost of reagents may make this route less economically viable for the bulk production of a commodity chemical like an FWA.
For researchers and professionals in agrochemical development, the choice of synthetic route will depend on the desired scale of production, purity requirements, and cost considerations. For the synthesis of novel, highly functionalized stilbene derivatives for specialized applications, the flexibility and selectivity of the Horner-Wadsworth-Emmons reaction using intermediates like this compound could be highly advantageous. For the bulk production of standard FWAs as agrochemical adjuvants, the traditional oxidative condensation method remains the industry standard due to its economic efficiency.
References
- 1. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]
- 2. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 3. US4719051A - Process for the preparation of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]
Cross-reactivity analysis of Sodium 2-formylbenzenesulfonate with various reagents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Sodium 2-formylbenzenesulfonate with a selection of common chemical and biological reagents. This compound, an aromatic aldehyde containing a sulfonic acid group, exhibits reactivity primarily at its formyl (-CHO) group towards nucleophilic reagents. The electron-withdrawing nature of the sulfonate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
While specific kinetic and equilibrium data for the cross-reactivity of this compound with a wide array of reagents is not extensively available in the current literature, this guide outlines the expected reactivity based on established principles of organic chemistry and data from analogous compounds. The subsequent sections detail the anticipated reactions with primary amines, thiols, and alcohols, and provide foundational experimental protocols for researchers to conduct their own comparative studies.
Data Presentation: Comparative Reactivity Overview
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the expected qualitative reactivity with various classes of reagents. This is based on the general reactivity of aromatic aldehydes and the electronic effect of the sulfonate substituent.
| Reagent Class | Nucleophile | Expected Product | Relative Reactivity | Notes |
| Primary Amines | R-NH₂ | Imine (Schiff Base) | High | Reaction is typically rapid and reversible. The sulfonate group increases the rate of formation and the equilibrium constant compared to unsubstituted benzaldehyde. |
| Thiols | R-SH | Thioacetal | Moderate to High | Formation is generally favored, especially with a catalyst. Thiols are excellent nucleophiles. |
| Alcohols | R-OH | Acetal | Low to Moderate | Reaction typically requires acid catalysis and removal of water to proceed to completion. Equilibrium usually favors the starting materials in aqueous environments. |
| Water | H₂O | Hydrate (Gem-diol) | Low | An equilibrium will exist in aqueous solution, but the aldehyde form is generally favored. |
| Strong Reducing Agents | e.g., NaBH₄ | Alcohol | High | The aldehyde is readily reduced to the corresponding primary alcohol. |
| Strong Oxidizing Agents | e.g., KMnO₄ | Carboxylic Acid | High | The aldehyde is readily oxidized to the corresponding carboxylic acid. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Imine Formation with Primary Amines (UV-Vis Spectrophotometric Assay)
This protocol describes a method to monitor the kinetics of imine (Schiff base) formation between this compound and a primary amine (e.g., glycine) by observing the change in UV-Vis absorbance over time.
Materials:
-
This compound
-
Glycine (or other primary amine)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound (e.g., 10 mM in PBS) and glycine (e.g., 100 mM in PBS).
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix PBS, the this compound stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the glycine stock solution to a final concentration of 10 mM. Mix quickly by inverting the cuvette.
-
Immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the imine product (this needs to be determined by a preliminary scan, typically in the range of 250-350 nm) at regular intervals (e.g., every 30 seconds) for a sufficient duration to reach equilibrium.
-
The rate of reaction can be determined by fitting the absorbance versus time data to a suitable kinetic model. The equilibrium constant can be calculated from the concentrations of reactants and products at equilibrium.
Thioacetal Formation with Thiols (¹H-NMR Spectroscopic Analysis)
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of a thioacetal from the reaction of this compound with a thiol-containing compound (e.g., cysteine).
Materials:
-
This compound
-
L-Cysteine
-
Deuterated phosphate buffer (e.g., in D₂O), pD 7.4
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare stock solutions of this compound (e.g., 20 mM) and L-cysteine (e.g., 40 mM) in the deuterated phosphate buffer.
-
In an NMR tube, add a known volume of the this compound stock solution.
-
Acquire a ¹H-NMR spectrum of the starting material. The aldehyde proton signal (around 10 ppm) should be clearly identifiable.
-
Add a known volume of the L-cysteine stock solution to the NMR tube, mix thoroughly, and start acquiring ¹H-NMR spectra at regular time intervals.
-
Monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the thioacetal product.
-
The extent of the reaction at different time points can be quantified by integrating the respective proton signals. This allows for the determination of reaction kinetics and the position of the equilibrium.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for analyzing the cross-reactivity of this compound.
Caption: Generalized reaction pathway for imine formation.
Benchmarking the stability of Sodium 2-formylbenzenesulfonate against similar compounds.
In the landscape of pharmaceutical research and drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Understanding how a compound behaves under various stress conditions is critical for determining its intrinsic stability, predicting its shelf-life, and developing robust formulations. This guide provides a comparative analysis of the stability of Sodium 2-formylbenzenesulfonate against structurally similar compounds, offering insights into the influence of its functional groups on its overall stability profile.
This compound is a versatile organic compound featuring both a reactive aldehyde group and a highly polar sodium sulfonate group on a benzene ring. To contextualize its stability, we will compare it with:
-
Sodium Benzenesulfonate : To evaluate the impact of the formyl group.
-
Benzaldehyde : To assess the influence of the sodium sulfonate group.
-
Sodium 4-formylbenzenesulfonate : To understand the effect of the substituent position (para- vs. ortho-).
Comparative Stability Analysis
The inherent stability of these aromatic compounds is largely dictated by the interplay of their functional groups. The electron-withdrawing nature of both the formyl and sulfonate groups can influence the electron density of the benzene ring and the reactivity of the substituents themselves.
Key Stability Considerations:
-
Thermal Stability : Generally, the presence of the ionic sodium sulfonate group leads to high melting points and considerable thermal stability. Benzenesulfonates are known to be more stable than naphthalenesulfonates[1]. Desulfonation, the cleavage of the C-S bond, typically requires high temperatures, often in the presence of aqueous acid or base[2].
-
Oxidative Stability : The aldehyde (formyl) group is well-known for its susceptibility to oxidation, readily converting to a carboxylic acid. Benzaldehyde, for instance, is known to undergo auto-oxidation in the presence of air to form benzoic acid. The presence of an electron-withdrawing sulfonate group may modulate this reactivity.
-
Hydrolytic Stability : The sulfonate group is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions and high temperatures, nucleophilic aromatic substitution can occur, leading to the displacement of the sulfonate group[3][4][5]. The aldehyde group in benzaldehyde derivatives can undergo hydration, but the C-C bond to the ring is stable to hydrolysis.
The following table summarizes the available stability data for this compound and its comparators. It is important to note that the data is compiled from various sources and not from a single, direct comparative study under identical conditions.
| Compound | Structure | Melting Point (°C) | Thermal Stability | Oxidative Stability | Hydrolytic Stability |
| This compound | ![]() | No data available | Stable under normal conditions[6]. | Air sensitive[6][7]. Likely susceptible to oxidation at the formyl group. | Expected to be stable under neutral and acidic conditions. |
| Sodium Benzenesulfonate | ![]() | 450 (decomposes)[8] | High thermal stability. Desulfonation occurs at ~200°C in water[2]. | Generally stable to oxidation. | Stable under neutral/acidic conditions. Can be hydrolyzed under strong base at high temperatures[3][4][5]. |
| Benzaldehyde | ![]() | -26 | Decomposes at high temperatures (>550°C)[6][9][10]. | Highly prone to auto-oxidation to benzoic acid in the presence of air. | Generally stable to hydrolysis, though the aldehyde can be hydrated. |
| Sodium 4-formylbenzenesulfonate | ![]() | >300 | High thermal stability is expected due to the sodium sulfonate group. | Likely susceptible to oxidation at the formyl group, similar to the ortho isomer. | Expected to be stable under neutral and acidic conditions. |
Experimental Protocols for Stability Assessment
To empirically and quantitatively compare the stability of these compounds, a forced degradation study is the recommended approach. Such studies intentionally stress the compound under more severe conditions than it would typically encounter to accelerate degradation and identify potential degradation products. This is a critical step in developing stability-indicating analytical methods.[11][12][13]
General Forced Degradation Protocol
1. Materials and Equipment:
-
Compound of interest (e.g., this compound)
-
Reference standards for the compound and any known impurities
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
pH meter, calibrated
-
Thermostatically controlled oven or water bath
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Diode Array Detector (DAD)[5]
-
Analytical balance
2. Stress Conditions:
A solution of the compound (typically 1 mg/mL) is prepared and subjected to the following conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a specified period. A solution can also be heated.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At each time point, an aliquot of the stressed sample is withdrawn.
-
If necessary, the sample is neutralized (for acid and base stressed samples).
-
The sample is diluted to a suitable concentration for analysis.
-
The sample is analyzed by a validated stability-indicating HPLC or UPLC method. The method must be able to separate the intact compound from all its degradation products.
-
The percentage of degradation is calculated by comparing the peak area of the intact compound in the stressed sample to that in an unstressed control sample.
4. Data Presentation:
The results are typically presented in a table showing the percentage of degradation for each compound under each stress condition at various time points.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion
Based on the available data and general chemical principles, the stability of this compound is a composite of the characteristics of its constituent functional groups. The sodium sulfonate group imparts significant thermal stability, making it a solid at room temperature with likely a high decomposition point. In contrast, the aldehyde group renders the molecule susceptible to oxidation. Compared to sodium benzenesulfonate, it is expected to be less stable towards oxidation. Compared to benzaldehyde, it is likely more thermally stable and less volatile. The stability profile relative to its para-isomer, sodium 4-formylbenzenesulfonate, would require direct experimental comparison, as electronic and steric effects can subtly influence reactivity. For researchers and drug development professionals, a comprehensive forced degradation study is essential to fully characterize the stability of this compound and to develop formulations that ensure its integrity and efficacy.
References
- 1. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A comparative assessment of the environmental impact of different Sodium 2-formylbenzenesulfonate synthesis routes.
A Comparative Environmental Assessment of Synthesis Routes for Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the environmental impact of different synthesis routes for this compound, a key intermediate in the production of fluorescent whitening agents, dyes, and pharmaceuticals.[1] The comparison focuses on reaction conditions, yield, catalyst systems, and potential environmental hazards associated with each route. The information is compiled from patent literature and scientific databases to offer an objective overview for researchers and chemical process developers.
Overview of Synthesis Routes
The primary industrial synthesis of this compound involves the sulfonation of o-chlorobenzaldehyde with a sulfite salt in an aqueous solution. The key differentiator among the common routes is the catalyst employed to facilitate the nucleophilic aromatic substitution of the chlorine atom. This guide assesses three prominent catalytic systems:
-
Route A: Potassium Iodide Catalysis
-
Route B: Surfactant (Polyethylene Glycol) Catalysis
-
Route C: Quaternary Ammonium Salt Catalysis
A generalized reaction scheme is presented below:
Caption: Generalized reaction for the synthesis of this compound.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data extracted from patent literature for the three synthesis routes. It is important to note that reaction conditions and scales may vary, affecting direct comparability.
| Parameter | Route A: Potassium Iodide | Route B: Surfactant (PEG) | Route C: Quaternary Ammonium Salt |
| Starting Material | o-chlorobenzaldehyde | o-chlorobenzaldehyde | o-chlorobenzaldehyde |
| Sulfonating Agent | Sodium Sulfite | Sodium Sulfite | Sodium/Potassium Bisulfite |
| Catalyst | Potassium Iodide | Polyethylene Glycol (PEG-600, 1000, 1500) | Tert-butylamine salt or Quaternary Ammonium Salt |
| Reaction Temperature | ~170°C[2] | ~170°C[2] | 60-80°C[3] |
| Reaction Time | ~10 hours[2] | ~10 hours[2] | 8-16 hours[3] |
| Yield | ~84.7% (calculated from patent data)[2] | ~82.6% - 86.4% (calculated from patent data)[2] | 73.4% - 88.9%[3] |
| Key Byproducts | o-chlorobenzoic acid, o-chlorobenzyl alcohol[4][5] | o-chlorobenzoic acid, o-chlorobenzyl alcohol[4][5] | Unreacted o-chlorobenzaldehyde mentioned[3] |
| Energy Consumption | High (due to high temperature) | High (due to high temperature) | Moderate (lower temperature) |
| Catalyst Cost | Higher[2] | Lower[2] | Not specified, but likely low |
| Process Simplification | Two-step mechanism (iodide substitution then sulfonation)[2][5] | One-step process[2] | One-step process[3] |
Detailed Experimental Protocols
The following are representative experimental protocols derived from patent literature.
Route A: Potassium Iodide Catalysis
Objective: To synthesize this compound using potassium iodide as a catalyst.
Procedure (based on patent CN104230761A): [2]
-
To a high-pressure autoclave, add o-chlorobenzaldehyde (2000 kg), sodium sulfite (2245 kg), potassium iodide (12 kg), and water (8000 kg).
-
Seal the autoclave and heat the mixture to 170°C with stirring.
-
Maintain the reaction at this temperature for 10 hours.
-
Cool the reaction mixture to 95°C.
-
Transfer the synthetic material to a still for vacuum distillation to remove a portion of the water (e.g., 4000 kg).
-
The concentrated mixture is hot filtered.
-
The filtrate is cooled to room temperature to allow for crystallization.
-
The crystalline product is isolated by centrifugation.
-
The crude product can be further purified by recrystallization from ethanol-water.
Route B: Surfactant (Polyethylene Glycol) Catalysis
Objective: To synthesize this compound using a polyethylene glycol as a catalyst.
Procedure (based on patent CN104230761A): [2]
-
To a high-pressure autoclave, add o-chlorobenzaldehyde (2000 kg), sodium sulfite (2245 kg), PEG-600 (80 kg), and water (8000 kg).
-
Seal the autoclave and heat the mixture to 170°C with stirring.
-
Maintain the reaction at this temperature for 10 hours.
-
Cool the reaction mixture to 95°C.
-
Transfer the synthetic material to a still for vacuum distillation to remove a portion of the water (e.g., 4000 kg).
-
The concentrated mixture is hot filtered.
-
The filtrate is cooled to room temperature to allow for crystallization.
-
The crystalline product is isolated by centrifugation.
Route C: Quaternary Ammonium Salt Catalysis
Objective: To synthesize o-sulfobenzaldehyde (the precursor to the sodium salt) under normal pressure using a quaternary ammonium salt catalyst.
Procedure (based on patent CN110845371A): [3]
-
In a three-necked flask, add o-chlorobenzaldehyde (7g, 0.05 mol), water (20 mL), and tert-butylamine sulfate (0.5 g).
-
Heat the mixture to 60°C and stir for 10 minutes.
-
Dissolve sodium metabisulfite (10.26 g, 0.054 mol) in 20 mL of water.
-
Add the sodium metabisulfite solution dropwise to the reaction mixture over approximately 30 minutes.
-
Maintain the reaction at approximately 70°C for 12 hours.
-
After the reaction is complete, a pale yellow liquid is obtained.
-
Transfer the reaction liquid to a beaker and add a small amount of dilute hydrochloric acid to adjust the pH to 1.0.
-
Allow the solution to stand and cool for crystallization.
-
The crude product is obtained by suction filtration and drying.
-
Recrystallize the crude product from absolute ethanol to obtain the final product.
Environmental Impact Assessment
Reagents and Byproducts
The primary environmental concern stems from the starting material, catalysts, and byproducts.
-
o-Chlorobenzaldehyde: A hazardous substance, irritating to the eyes, respiratory system, and skin.[6] Its synthesis from o-chlorotoluene can also involve hazardous reagents.[7]
-
Byproducts: In the high-temperature reactions (Routes A and B), a disproportionation reaction of o-chlorobenzaldehyde can occur in the alkaline solution of sodium sulfite, leading to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol .[4][5] o-Chlorobenzoic acid is water-soluble and will be present in the wastewater stream. One patent describes a method to recover o-chlorobenzoic acid from the mother liquor by acidification, turning a waste product into a co-product.[5]
-
Wastewater: The wastewater from these processes will contain unreacted reagents, the catalyst, and soluble byproducts. Aromatic sulfonates can be persistent in the environment and require specialized wastewater treatment.[8][9]
Catalyst Comparison
-
Potassium Iodide (Route A): While effective, iodide is a more expensive catalyst.[2] The environmental impact of iodide in the waste stream is not well-documented in the context of this synthesis, but high concentrations of any salt can be detrimental to aquatic life.
-
Polyethylene Glycol (PEG) (Route B): PEGs are generally considered to have low toxicity and are biodegradable, making them a more environmentally friendly option compared to other catalysts.[10][11][12] Their use is also more cost-effective.[2] The patent suggests that PEGs with molecular weights between 200 and 2000 are effective.[2]
-
Quaternary Ammonium Salts (Route C): These compounds are effective at lower temperatures, which is a significant environmental advantage in terms of energy consumption. However, quaternary ammonium compounds (QACs) as a class can be toxic to aquatic organisms and may contribute to antimicrobial resistance.[13][14] The specific environmental fate and toxicity of the tertiary amine and quaternary ammonium salts mentioned in the patent would require further investigation.[13][15]
Energy Consumption
-
Routes A and B: These routes operate at high temperatures (~170°C) and likely require high pressure, leading to significant energy consumption.
-
Route C: This route operates at a much lower temperature (60-80°C) and at atmospheric pressure, which would result in substantially lower energy consumption and a safer process.[3] General strategies for reducing energy consumption in sulfonation plants include heat recovery from the reaction to pre-heat feedstocks, which can reduce energy costs by 10-15%.[8]
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route involves a trade-off between yield, cost, safety, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. fishersci.com [fishersci.com]
- 2. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 3. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. Analysis of polar hydrophilic aromatic sulfonates in waste water treatment plants by CE/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Quaternary ammonium compounds (QACs): a review on occurrence, fate and toxicity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Sodium 2-formylbenzenesulfonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste such as Sodium 2-formylbenzenesulfonate is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for its safe handling and disposal, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system[1]. It is also a combustible solid[1][2]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield[3].
-
Body Protection: A lab coat or other protective clothing to prevent skin contact[1][3].
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[3].
Hazard and Disposal Information Summary
The following table summarizes key hazard classifications and disposal recommendations for this compound.
| Parameter | Information | Source |
| Physical State | Solid, crystalline powder | [1][4] |
| Hazards | Irritating to eyes, respiratory system, and skin; Combustible solid | [1] |
| Incompatibilities | Strong oxidizing agents | [1][4] |
| Spill Procedure | Sweep up, avoid dust formation, and place in a suitable container for disposal | [4][5] |
| Primary Disposal Route | Through a licensed hazardous waste disposal company | [2][3] |
| Drain Disposal | Prohibited | [6][7][8] |
| Environmental Release | To be avoided | [4][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste of this compound, including contaminated materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container[8].
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound"[3].
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The container must be kept closed except when adding waste[8].
Step 2: Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation[9].
-
Wear PPE: Don the appropriate personal protective equipment as outlined above.
-
Containment: Prevent the spread of the solid material. Avoid generating dust[2][4].
-
Collection: Carefully sweep up the spilled solid and place it into the designated hazardous waste container[4][5].
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[9].
Step 3: Disposal of Empty Containers
Empty containers that held this compound must be treated as hazardous waste until properly decontaminated[2][6].
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent, such as water[8][9].
-
Rinsate Collection: The rinsate from all rinses must be collected and disposed of as liquid hazardous waste[8][9].
-
Final Container Disposal: Once decontaminated, the container can typically be disposed of as regular trash after defacing the chemical label[7][9]. Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed waste disposal contractor[3].
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, for regulatory compliance[3].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. chemos.de [chemos.de]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Sodium 2-formylbenzenesulfonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Sodium 2-formylbenzenesulfonate (CAS No. 1008-72-6). Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is considered a hazardous substance.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with side-shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves | For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. Always inspect gloves for degradation before use.[1] |
| Body Protection | Lab coat or Overalls | To prevent skin contact.[1] |
| P.V.C. Apron | Recommended for additional protection against splashes.[1] | |
| Respiratory Protection | N95 (US) or equivalent particulate respirator | Use when handling powders or in areas with inadequate ventilation to avoid inhaling dust.[2] Local exhaust ventilation is recommended.[1] |
Hazard and Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[1][3] The toxicological properties have not been fully investigated.[3]
| Hazard Data | Value | Source |
| Oral Acute Toxicity Estimate (ATE) | >2000 mg/kg | |
| Glove Breakthrough Time | > 60 minutes (Protection Class 3 or higher) |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably in a fume hood, to minimize dust and vapor inhalation.[3]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with eyes and skin.[1]
-
Dust Formation: Avoid generating dust. Fine dust clouds can form explosive mixtures with air.
-
Ignition Sources: Keep away from heat and sources of ignition. Do not cut, drill, grind, or weld containers that have held this substance.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Container: Store in the original, tightly sealed container, which may be a polyethylene or polypropylene container.[1][3]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as contact may cause ignition.[1][3]
Spillage and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Spill Response:
-
Evacuate: Alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, clean up immediately. For major spills, alert emergency responders.[1]
-
Clean-up:
Disposal:
-
Waste Categorization: Dispose of the chemical and its container in accordance with local, state, and national regulations. Waste should be separated into categories that can be handled by local waste management facilities.
-
Recycling: The material may be recycled if it is unused and uncontaminated.[1]
-
Consult Authorities: Consult with a licensed waste disposal service or the local Waste Management Authority for proper disposal guidance.[1]
First Aid Measures
In case of exposure, follow these immediate first aid steps.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap, if available. |
| Inhalation | Remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested.[1] If symptoms occur, get medical attention. |
| Ingestion | Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting. If in doubt, contact a Poisons Information Center or a doctor.[1] |
Experimental Protocol: Synthesis of this compound
The following is a scaled-up synthesis protocol as described in patent literature, illustrating a practical application of handling the substance's precursors and product. This method involves the sulfonation of ortho-chlorobenzaldehyde.
Materials:
-
o-chlorobenzaldehyde
-
Sodium sulfite (Na₂SO₃)
-
Surfactant (e.g., PEG-600)
-
Water
-
Autoclave
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In an autoclave, combine o-chlorobenzaldehyde, sodium sulfite, PEG-600, and water. A representative mass ratio is 1 part o-chlorobenzaldehyde, 1.12 parts sodium sulfite, 0.04 parts PEG-600, and 4 parts water.
-
Reaction: Heat the mixture in the autoclave to 170°C and maintain this temperature for 10 hours.
-
Cooling and Depressurization: Cool the reaction mixture to 95°C and then blow down the reactor to depressurize.
-
Distillation: Transfer the synthetic material to a still and perform vacuum distillation to remove a portion of the water.
-
Filtration: Filter the hot solution to remove mechanical impurities and salts.
-
Crystallization and Isolation: Allow the filtrate to cool to room temperature to induce crystallization. The resulting crystals of this compound are then collected by centrifugation.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




